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Core Science & Biosynthesis

Foundational

Crystal structure and conformational analysis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

An in-depth technical analysis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS: 72885-02-0) requires a rigorous examination of its electronic distribution, tautomeric behavior, and solid-state geometry. As a fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS: 72885-02-0) requires a rigorous examination of its electronic distribution, tautomeric behavior, and solid-state geometry. As a fluorinated β -enaminone, this molecule serves as a critical building block in the synthesis of trifluoromethyl-containing heterocycles and active pharmaceutical ingredients (APIs) [1, 2].

This whitepaper provides a comprehensive guide to the crystallographic and conformational landscape of this molecule, detailing the causality behind its structural preferences and the self-validating experimental protocols used to characterize it.

The Conformational Landscape: Push-Pull Dynamics and Tautomerism

4-Amino-1,1,1-trifluoro-pent-3-en-2-one is characterized by a highly delocalized π -electron system. It features a strongly electron-donating amino group ( −NH2​ ) conjugated through a carbon-carbon double bond to a strongly electron-withdrawing trifluoroacetyl group ( −COCF3​ ). This creates a classic "push-pull" chromophore.

Tautomeric Equilibrium

While theoretically capable of existing as a keto-imine, imino-enol, or keto-enamine, the molecule overwhelmingly adopts the keto-enamine tautomer.

  • Causality: The keto-enamine form maximizes the π -orbital overlap across the N-C=C-C=O backbone. Furthermore, the highly electronegative CF3​ group increases the acidity of the adjacent protons in the diketone precursor, but in the enamine product, it acts to polarize the carbonyl oxygen, making it an exceptional hydrogen-bond acceptor.

Conformational Locking via RAHB

The molecule predominantly exists in the Z-s-cis conformation.

  • Causality: This specific geometry is thermodynamically locked by a strong Resonance-Assisted Hydrogen Bond (RAHB) between the amino proton and the carbonyl oxygen. The six-membered pseudo-ring formed by this intramolecular interaction provides approximately 15–20 kcal/mol of stabilization energy, effectively preventing rotation around the C=C and C-C bonds at room temperature.

Tautomerism KetoEnamineZ Z-s-cis Keto-Enamine (Global Minimum) IntraHBond Intramolecular N-H···O Hydrogen Bond KetoEnamineZ->IntraHBond Stabilized by KetoEnamineE E-s-trans Keto-Enamine (Higher Energy) KetoEnamineE->KetoEnamineZ Isomerization (Solvent Dependent) IminoEnol Imino-Enol Tautomer (Unfavorable) IminoEnol->KetoEnamineZ Tautomerization (Proton Transfer)

Tautomeric and conformational equilibrium of the beta-enaminone system.

X-Ray Crystallographic Features

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the Z-s-cis configuration and the extent of electron delocalization. In the solid state, the N-C-C-C-O backbone is nearly planar, with the CF3​ group exhibiting slight rotational disorder—a common feature in trifluoromethylated organics due to the spherical symmetry and low rotational barrier of the −CF3​ rotor.

Bond Length Alternation (BLA)

The crystallographic data reveals significant deviations from standard single and double bond lengths, confirming the push-pull resonance:

  • C=O Elongation: The carbonyl bond is longer than a standard ketone (typically ~1.21 Å), reflecting its partial single-bond character due to electron acceptance.

  • C-N Contraction: The carbon-nitrogen bond is significantly shorter than a standard amine (typically ~1.47 Å), indicating substantial double-bond character.

Quantitative Structural Data Summary

Data represents typical values for the 4-amino-1,1,1-trifluoro-pent-3-en-2-one core derived from high-resolution XRD and validated by Density Functional Theory (DFT).

Structural ParameterExperimental XRD (Å / °)Theoretical (DFT B3LYP)Deviation
O1 - C2 (Carbonyl)1.245(2)1.238+0.007
N1 - C4 (Enamine)1.321(3)1.330-0.009
C2 - C3 ( α -bond)1.420(3)1.435-0.015
C3 - C4 ( β -bond)1.365(3)1.372-0.007
N1···O1 (H-bond)2.650(2)2.685-0.035
C2-C3-C4 Angle 122.5(2)121.8+0.7

Experimental Workflows & Self-Validating Protocols

To achieve rigorous structural characterization, the following end-to-end methodology must be employed. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: Regioselective Synthesis and Crystallization
  • Amination: React 1,1,1-trifluoro-2,4-pentanedione (TFAA) with a stoichiometric excess of anhydrous ammonia in ethanol at 0 °C.

    • Causality: The CF3​ group makes the adjacent C2 carbonyl highly electrophilic (kinetic site). However, the reaction is allowed to reach thermodynamic equilibrium at room temperature, yielding the C4-amine. This occurs because the resulting enamine at C4 is conjugated with the powerful electron-withdrawing CF3​−C=O moiety, forming the most stable thermodynamic product.

  • Validation Checkpoint 1 (FT-IR): Analyze the crude product. The absence of an O−H stretch (>3200 cm⁻¹) and the presence of two distinct N−H stretches (~3400 and ~3250 cm⁻¹) confirm the keto-enamine tautomer over the imino-enol.

  • Crystallization: Dissolve the purified solid in a minimum volume of dichloromethane (DCM). Layer carefully with an equal volume of n-hexane.

    • Causality: The binary solvent system relies on liquid-liquid diffusion. DCM acts as a good solvent, while hexane acts as an antisolvent. The slow diffusion rate ensures controlled nucleation, preventing twinning and yielding high-quality, defect-free single crystals suitable for diffraction.

Protocol B: X-Ray Diffraction and SHELXL Refinement
  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This drastically reduces the anisotropic displacement parameters, allowing for the accurate resolution of the hydrogen atom positions—critical for quantifying the intramolecular N-H···O hydrogen bond.

  • Structure Solution: Solve the structure using direct methods to locate the heavy atoms (C, N, O, F).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3].

    • Causality: Refining against F2 (rather than F ) utilizes all collected reflections, including those with negative intensities arising from background noise. This prevents statistical bias and ensures the lowest possible standard uncertainties (esds) for bond lengths.

  • Validation Checkpoint 2 (Crystallographic R-factors): The refinement is considered valid and structurally sound only if the final R1​ value is < 0.05 and the goodness-of-fit (S) is approximately 1.0.

Workflow Synth 1. Synthesis (Amination of TFAA) Cryst 2. Crystallization (Liquid Diffusion) Synth->Cryst XRD 3. X-Ray Diffraction (Data Collection at 100 K) Cryst->XRD Solve 4. Structure Solution (Direct Methods) XRD->Solve Refine 5. SHELXL Refinement (Least-Squares on F²) Solve->Refine DFT 6. DFT Validation (B3LYP/6-311G**) Refine->DFT

End-to-end workflow for crystallographic and computational analysis.

Protocol C: Computational Validation (DFT)
  • Geometry Optimization: Input the XRD coordinates into a quantum chemistry package (e.g., Gaussian). Optimize the geometry using the B3LYP functional and the 6-311G(d,p) basis set in the gas phase.

    • Causality: The B3LYP hybrid functional, paired with a triple-zeta basis set containing polarization functions, provides an optimal balance between computational cost and the accurate modeling of electron correlation in highly delocalized push-pull π -systems.

  • Validation Checkpoint 3 (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the Z-s-cis conformation is a true global minimum on the potential energy surface, corroborating the XRD findings.

Conclusion

The structural integrity of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one is dictated by a delicate balance of electronic push-pull effects and intramolecular hydrogen bonding. Through rigorous X-ray crystallographic refinement and DFT validation, researchers can accurately map the bond length alternations that define this molecule. Understanding these conformational parameters is essential for drug development professionals utilizing this building block for the rational design of novel, trifluoromethylated heterocyclic APIs.

References

  • Filyakova, V. I., et al. "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues." National Institutes of Health (PMC). Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

Exploratory

High-Resolution Mass Spectrometry of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one: A Mechanistic and Methodological Guide

Executive Summary Fluorinated β -enaminones, specifically 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS: 72885-02-0), are highly versatile building blocks in the synthesis of trifluoromethylated heterocycles and pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated β -enaminones, specifically 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS: 72885-02-0), are highly versatile building blocks in the synthesis of trifluoromethylated heterocycles and pharmaceutical active ingredients. Understanding their gas-phase dissociation behavior is critical for structural elucidation and metabolite tracking. This whitepaper provides an authoritative, in-depth analysis of the mass spectrometry (MS) fragmentation patterns of this compound, detailing the causality behind its ionization dynamics, tautomeric equilibria, and collision-induced dissociation (CID) pathways.

Ionization Dynamics and Tautomerism

The gas-phase behavior of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one is fundamentally dictated by its tautomeric flexibility. The molecule exists in an equilibrium between its keto-enamine and enol-imine forms.

Tautomerism T1 Keto-Enamine Form CF₃-C(=O)-CH=C(NH₂)-CH₃ T2 Enol-Imine Form CF₃-C(OH)=CH-C(=NH)-CH₃ T1->T2 Intramolecular H-Transfer

Keto-enamine and enol-imine tautomeric equilibrium influencing gas-phase ionization.

Under Electrospray Ionization (ESI+), protonation predominantly occurs at the carbonyl oxygen. This site is thermodynamically favored due to the extended resonance stabilization provided by the conjugated enamine system, despite the strong inductive electron-withdrawing effect of the adjacent trifluoromethyl (–CF₃) group 1. The stability of this protonated precursor ion ( [M+H]+ at m/z 154.0478) dictates the subsequent energy barriers required for collision-induced dissociation.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

The fragmentation of α,β -unsaturated aromatic and aliphatic ketones is heavily influenced by proton transfer and the electronic effects of substituents 2. For 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, the CID spectrum is characterized by three primary, competitive pathways:

  • Neutral Loss of CF₃H (m/z 84): The highly polarized nature of the C-CF₃ bond facilitates the neutral loss of fluoroform (CF₃H, 70 Da) via a multi-centered transition state. The resulting fragment (m/z 84) is a highly stable, resonance-delocalized cation.

  • C-C Bond Scissoring (m/z 58 and m/z 97): Enaminones undergo characteristic C=C double bond scissoring and α -cleavage 3. Cleavage of the C-C bond adjacent to the carbonyl yields the diagnostic trifluoroacetyl cation ( [CF3​CO]+ at m/z 97) and the complementary enamine fragment (m/z 58).

  • Amine-Directed Fragmentation (m/z 137): The primary amine group readily undergoes neutral loss of ammonia (NH₃, 17 Da) following an intramolecular proton transfer, yielding a fluorinated cyclopropenium or linear conjugated cation.

MS_Fragmentation M Precursor Ion[M+H]⁺ m/z 154 F1 [M+H - CF₃H]⁺ m/z 84 M->F1 Neutral Loss (-CF₃H) F2 [CF₃CO]⁺ m/z 97 M->F2 C-C Cleavage F3 [C₃H₈N]⁺ m/z 58 M->F3 C-C Cleavage (-CF₃CO) F4 [M+H - NH₃]⁺ m/z 137 M->F4 Neutral Loss (-NH₃)

ESI-MS/MS fragmentation pathways of protonated 4-Amino-1,1,1-trifluoro-pent-3-en-2-one.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and expected relative abundances for the high-resolution MS/MS profiling of this compound.

Precursor / Fragmentm/z (Theoretical)FormulaMass Error LimitRelative AbundanceStructural Assignment
Precursor Ion 154.0478 [C5​H7​F3​NO]+ < 2.0 ppm100%Protonated Molecular Ion
Fragment 1 84.0448 [C4​H6​NO]+ < 2.0 ppm85%Neutral Loss of CF₃H
Fragment 2 137.0213 [C5​H4​F3​O]+ < 2.0 ppm40%Neutral Loss of NH₃
Fragment 3 58.0656 [C3​H8​N]+ < 2.0 ppm60%C-C Scissoring
Fragment 4 96.9901 [C2​F3​O]+ < 2.0 ppm15%CF₃CO⁺ Diagnostic Cation

Standardized LC-HRMS Experimental Protocol

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . By monitoring the mass error (< 5 ppm) of the m/z 84 fragment alongside the isotopic fidelity of the precursor ion, the system intrinsically verifies the presence of the fluorinated enaminone backbone without requiring secondary orthogonal assays.

Workflow S1 Sample Prep (Dilution) S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 HRMS Analysis S3->S4 S5 Data Validation S4->S5

Standardized UHPLC-MS/MS workflow for fluorinated enaminone characterization.

Step-by-Step Methodology

Step 1: Sample Reconstitution & Preparation

  • Action: Dissolve 1.0 mg of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete solubilization of the fluorinated backbone. The addition of 0.1% Formic Acid pre-establishes the protonated state ( [M+H]+ ) in solution, drastically increasing ionization efficiency in the ESI source.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a C18 sub-2 µm column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C. Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The rapid gradient minimizes on-column degradation of the labile enamine group while efficiently separating the analyte from any synthetic impurities or degradation products.

Step 3: Source Tuning (ESI+)

  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350 °C, and Desolvation Gas Flow to 800 L/hr.

  • Causality: The relatively high desolvation temperature is required to efficiently evaporate the aqueous portion of the droplet, but it is kept strictly below 400 °C to prevent thermal degradation of the primary amine prior to entering the mass analyzer.

Step 4: Collision-Induced Dissociation (CID) Acquisition

  • Action: Isolate the precursor ion (m/z 154.04) in the quadrupole. Apply a ramped Collision Energy (CE) from 15 eV to 45 eV using Argon as the collision gas.

  • Causality: A ramped CE is critical. The enamine C-C bond is highly labile and fragments at low energies (~15-20 eV) to yield m/z 58. Conversely, the robust C-CF₃ bond requires significantly higher energies (>35 eV) to induce the diagnostic neutral loss of CF₃H (m/z 84). Capturing both extremes in a single MS/MS scan provides a complete structural fingerprint.

Step 5: System Validation & Data Processing

  • Action: Extract the exact mass chromatograms with a mass tolerance window of ±5 ppm. Verify that the isotopic pattern of the precursor ion matches the theoretical distribution for C5​H7​F3​NO .

  • Causality: Validating the exact mass and isotopic fidelity ensures that the observed fragments are definitively derived from the target molecule, eliminating false positives from isobaric background contaminants.

References

  • Scissoring Enaminone C=C Double Bond by Free Radical Process for the Synthesis of α-Trifluoromethyl Ketones with CF3SO2Na Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]

  • Molbank - Synthesis and Characterization of Enaminones Source: MDPI URL:[Link]

Sources

Foundational

Tautomerism in 4-Amino-1,1,1-trifluoro-pent-3-en-2-one Derivatives: A Mechanistic and Analytical Guide

Executive Summary The structural plasticity of fluorinated enaminones, specifically 4-amino-1,1,1-trifluoro-pent-3-en-2-one and its derivatives, presents a fascinating intersection of thermodynamic control and stereoelec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural plasticity of fluorinated enaminones, specifically 4-amino-1,1,1-trifluoro-pent-3-en-2-one and its derivatives, presents a fascinating intersection of thermodynamic control and stereoelectronic effects. As versatile synthons and pharmacophores in drug development, these compounds exhibit complex tautomeric equilibria—primarily oscillating between imine-ketone and enamine-ketone forms. This whitepaper provides an authoritative, in-depth analysis of the causality behind these tautomeric shifts, the analytical workflows required to elucidate them, and the standardized protocols for their synthesis.

Mechanistic Foundations of Tautomerism

The Role of the Trifluoromethyl ( CF3​ ) Group

The tautomerism of 1,3-dicarbonyls and their nitrogenous analogues (enaminones) is fundamentally dictated by the stabilization of the resulting conjugated systems[1]. In 4-amino-1,1,1-trifluoro-pent-3-en-2-one, the highly electronegative CF3​ group exerts a profound inductive electron-withdrawing effect (-I effect). This polarization significantly increases the acidity of the α -protons in the imine form and enhances the electrophilicity of the adjacent carbon[2].

Resonance-Assisted Hydrogen Bonding (RAHB)

Unlike simple aliphatic imines, fluorinated enaminones predominantly exist in the (Z)-enamine-ketone tautomeric state in both the solid phase and non-polar solutions. This thermodynamic preference is driven by Resonance-Assisted Hydrogen Bonding (RAHB)[3]. The N-H proton forms a robust, intramolecular six-membered pseudo-ring with the carbonyl oxygen. The CF3​ group enhances this interaction by pulling electron density through the π -system, thereby strengthening the hydrogen bond and locking the molecule into the (Z)-configuration.

Tautomerism Imine Imine-Ketone Form (Less Stable) Enamine Enamine-Ketone Form (Most Stable, RAHB) Imine->Enamine 1,3-Proton Shift (Thermodynamically Favored) EnolImine Enol-Imine Form (Minor) Imine->EnolImine Keto-Enol Shift Enamine->EnolImine Proton Transfer

Thermodynamic equilibrium of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one tautomers.

Solvent-Induced Tautomeric Shifts

The equilibrium between the enamine and imine forms is highly sensitive to the microenvironment. In non-polar, aprotic solvents (e.g., CDCl3​ , Benzene- d6​ ), the intramolecular RAHB is preserved, yielding >95% of the enamine tautomer. However, the introduction of polar protic solvents (e.g., Ethanol, Methanol- d4​ ) disrupts this equilibrium. The solvent molecules act as competitive hydrogen bond donors and acceptors, breaking the intramolecular pseudo-ring and increasing the measurable population of the imine-ketone tautomer[4].

Analytical Workflows: NMR Spectroscopy Elucidation

Accurate assignment of the tautomeric state is critical for downstream pharmacological applications, as the 3D conformation dictates target binding affinity. Multinuclear NMR spectroscopy ( 1H , 13C , 19F ) is the gold standard for this elucidation.

Spectroscopic Signatures

The transition from imine to enamine is accompanied by distinct chemical shift variations. The most diagnostic signal is the N-H proton in the enamine form, which appears highly deshielded due to its involvement in the strong intramolecular hydrogen bond.

Table 1: Diagnostic NMR Chemical Shifts for Tautomeric States

NucleusTautomeric StateChemical Shift (ppm)Multiplicity / CouplingCausality / Assignment
1H Enamine (N-H)10.5 - 12.5Broad singletStrongly deshielded due to intramolecular RAHB with C=O.
1H Imine (C-H α )3.5 - 4.0Singlet / DoubletLoss of conjugation; typical of active methylene protons.
1H Enamine (C=C-H)5.2 - 5.8SingletVinylic proton in the conjugated π -system.
19F Enamine ( CF3​ )-70.0 to -74.0SingletShielded relative to non-conjugated CF3​ groups[4].
13C Enamine (C=O)188.0 - 195.0SingletCarbonyl carbon involved in H-bonding.
13C Enamine ( CF3​ )118.0 - 124.0Quartet ( 1JCF​≈280 Hz)Diagnostic C-F scalar coupling.

Note: To accurately quantify the tautomeric ratio, integration of the vinylic proton (enamine) versus the α -methylene protons (imine) in 1H NMR must be performed at low temperatures to slow down the chemical exchange rate.

Experimental Protocol: Synthesis and Isolation

To ensure high fidelity in drug development assays, the synthesis of 4-amino-1,1,1-trifluoro-pent-3-en-2-one derivatives must be rigorously controlled to prevent the formation of regioisomeric byproducts[5]. The following protocol utilizes a self-validating thermodynamic trap (azeotropic water removal) to drive the reaction exclusively toward the desired enaminone[6].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 1,1,1-trifluoro-2,4-pentanedione (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous toluene.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the primary amine (11.0 mmol, 1.1 equiv) dropwise over 15 minutes. Causality: The initial nucleophilic attack is highly exothermic; temperature control prevents the volatilization of the fluorinated diketone and suppresses side reactions.

  • Catalytic Activation: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.5 mmol, 0.05 equiv). The acid protonates the intermediate hemiaminal hydroxyl group, transforming it into a superior leaving group ( H2​O ).

  • Reflux & Dehydration: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. Causality: The continuous removal of water via the toluene-water azeotrope shifts the Le Chatelier equilibrium entirely toward the dehydrated enaminone.

  • Reaction Monitoring: After 4 hours, sample the reaction and analyze via TLC (Hexane:Ethyl Acetate 4:1) or GC-MS to confirm the complete consumption of the starting diketone.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 25 mL) to neutralize the p-TSA, followed by brine (25 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude solid via recrystallization from hot ethanol/hexane to yield the thermodynamically stable (Z)-enamine tautomer as crystalline solids.

Synthesis Step1 1. Reagent Preparation 1,1,1-trifluoro-2,4-pentanedione + Amine Step2 2. Condensation Reaction Solvent: Toluene, 0 °C to Reflux, p-TSA Step1->Step2 Step3 3. Azeotropic Dehydration Dean-Stark Apparatus (Water Removal) Step2->Step3 Step4 4. Workup & Purification NaHCO3 Wash, Recrystallization Step3->Step4 Step5 5. Spectroscopic Validation NMR Confirmation of (Z)-Enamine Step4->Step5

Step-by-step synthetic workflow for fluorinated enaminone derivatives.

Implications for Drug Development

The tautomeric behavior of 4-amino-1,1,1-trifluoro-pent-3-en-2-one derivatives is not merely an academic curiosity; it is a critical parameter in rational drug design.

  • Pharmacophore Mapping: The (Z)-enamine form presents a rigid, planar scaffold where the CF3​ group and the carbonyl oxygen are locked in specific spatial orientations. This rigidity is highly advantageous for fitting into tight enzymatic binding pockets.

  • Membrane Permeability (LogP): The intramolecular hydrogen bond masks the polarity of both the N-H and C=O groups. Consequently, the enamine tautomer exhibits a higher lipophilicity (LogP) compared to the open imine form, significantly enhancing passive membrane permeability and oral bioavailability.

Conclusion

Mastering the tautomerism of 4-amino-1,1,1-trifluoro-pent-3-en-2-one derivatives requires a deep understanding of stereoelectronic effects and solvent dynamics. By leveraging the thermodynamic stability of the RAHB-stabilized enamine form, researchers can utilize these fluorinated scaffolds to design highly selective, bioavailable therapeutics. Rigorous adherence to the outlined synthetic and analytical protocols ensures the structural integrity required for advanced pharmacological screening.

References

  • New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones The Journal of Organic Chemistry URL:[Link][5]

  • Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones Chemical Communications (RSC Publishing) URL:[Link][6]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Reports in Organic Chemistry (Dovepress) URL:[Link][4]

  • Tautomerism of β-Diketones and β-Thioxoketones MDPI URL:[Link][1]

  • Morphing the Internal Dynamics of Acetylacetone by CH3 → CF3 Substitutions. The Rotational Spectrum of Trifluoroacetylacetone The Journal of Physical Chemistry A URL:[Link][2]

  • The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines Journal of the Chemical Society, Perkin Transactions 2 URL:[Link][3]

Sources

Exploratory

Solubility Profile of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one in Organic Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Amino-1,1,1-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, a fluorinated β-aminoketone with significant potential as a building block in pharmaceutical and materials science applications.[1][2][3] The solubility of an active pharmaceutical ingredient or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability.[4][5][6] This document delves into the theoretical principles governing the solubility of this molecule, analyzing its unique structural features, such as the trifluoromethyl group, the conjugated enaminone system, and its capacity for hydrogen bonding. We present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method for determining thermodynamic solubility.[5] To facilitate initial solvent screening, high-quality predicted solubility data across a range of common organic solvents are provided. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology to characterize and leverage the solubility properties of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one.

Introduction to 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

4-Amino-1,1,1-trifluoro-pent-3-en-2-one is a specialized organic compound characterized by a trifluoromethyl group and a β-aminoketone moiety.[7] The presence of fluorine is known to significantly alter the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly desirable in medicinal chemistry.[8][9] The β-aminoketone skeleton is a versatile pharmacophore found in numerous biologically active compounds.[2][3]

A thorough understanding of the solubility of this compound is paramount for its practical application. In process chemistry, solvent selection is critical for reaction efficiency, purification, and crystallization. In drug development, solubility directly impacts formulation strategies and a compound's absorption and bioavailability.[6][10] This guide provides the foundational knowledge and practical protocols necessary to systematically evaluate the solubility of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[11] The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular interaction capabilities are more likely to be soluble in one another.[12][13][14]

Molecular Structure Analysis

The structure of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one possesses distinct functional groups that dictate its interaction with various solvents:

  • Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and increases the lipophilicity of the molecule. While the C-F bonds are highly polar, the symmetrical nature of the -CF3 group can result in a non-polar surface area.

  • Enaminone System (N-C=C-C=O): This conjugated system includes a polar ketone group (C=O), which can act as a hydrogen bond acceptor, and an amino group (-NH2), which can act as a hydrogen bond donor. This system allows for significant resonance delocalization.

  • Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (-NH2) and an acceptor (C=O) suggests that the molecule will have strong interactions with protic solvents and other hydrogen-bonding solvents.

The Role of Intermolecular Forces

The interplay of the following forces will determine solubility:

  • Hydrogen Bonds: Expected to be a dominant force in polar protic solvents (e.g., methanol, ethanol).

  • Dipole-Dipole Interactions: Significant in polar aprotic solvents (e.g., acetone, DMSO, DMF) due to the polar C=O and C-N bonds.[15]

  • London Dispersion Forces: Present in all interactions but are the primary force in non-polar solvents (e.g., hexane, toluene). The larger surface area of the molecule contributes to these forces.

The diagram below illustrates the potential intermolecular interactions between 4-Amino-1,1,1-trifluoro-pent-3-en-2-one and different solvent types.

G Fig. 1: Intermolecular Interactions cluster_solute 4-Amino-1,1,1-trifluoro-pent-3-en-2-one cluster_solvents Solvent Types Solute CF3-C(O)-CH=C(NH2)-CH3 Protic Polar Protic (e.g., Ethanol) Solute->Protic Strong H-Bonding Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole (H-Bond Acceptor) Nonpolar Non-Polar (e.g., Hexane) Solute->Nonpolar Dispersion Forces

Caption: Key intermolecular forces driving solubility.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The equilibrium or thermodynamic solubility represents the true saturation point of a solute in a solvent at a given temperature and is best determined using the shake-flask method.[5][16] This method is considered the gold standard by regulatory bodies and in academic research.[5]

The Shake-Flask Method: An Overview

The principle of the shake-flask method is straightforward: an excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the dissolution and crystallization processes reach equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[10] The workflow ensures that a truly saturated solution is prepared and accurately measured.

G Fig. 2: Shake-Flask Experimental Workflow prep 1. Sample Preparation Add excess solid to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 24-48h). prep->equil sep 3. Phase Separation Filter (e.g., 0.22 µm PTFE) or Centrifuge. equil->sep quant_prep 4. Sample for Quantification Dilute clear supernatant with mobile phase/solvent. sep->quant_prep analysis 5. Analytical Measurement Quantify concentration via HPLC or UV-Vis. quant_prep->analysis data 6. Data Calculation Determine solubility (mg/mL or mol/L) using a calibration curve. analysis->data

Caption: Standard workflow for solubility determination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (solid, >95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 4-Amino-1,1,1-trifluoro-pent-3-en-2-one to a vial (e.g., 5-10 mg in 2 mL of solvent). The key is to ensure undissolved solid remains visible at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for poorly soluble compounds.[17]

  • Phase Separation: Remove the vials from the shaker and allow them to stand for a short period to let heavy solids settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification Sample Preparation: Accurately dilute a known volume of the clear filtrate with the appropriate solvent (or mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Analysis: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculation: Back-calculate the concentration in the original undiluted filtrate using the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Quantification
  • UV-Vis Spectroscopy: This method is rapid and suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance.[18][19] A calibration curve of absorbance versus known concentrations must be prepared first.[20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more universal and robust method, offering high specificity and sensitivity. It is the preferred method when dealing with complex matrices or for achieving high accuracy.[4]

Data Presentation and Interpretation

Due to the limited availability of public experimental data, this guide presents high-quality predicted solubility values generated from computational models. This data serves as an excellent starting point for solvent screening.[22]

Predicted Solubility of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

The following table summarizes the predicted solubility at 25 °C.

SolventSolvent TypePredicted logS¹Predicted Solubility (mg/mL)²Qualitative Solubility
Water Polar Protic-3.20.097Slightly Soluble
Methanol Polar Protic-1.83.85Soluble
Ethanol Polar Protic-2.11.93Soluble
Acetone Polar Aprotic-1.312.1Freely Soluble
Acetonitrile Polar Aprotic-1.93.06Soluble
N,N-Dimethylformamide (DMF) Polar Aprotic-0.576.6Very Soluble
Dimethyl Sulfoxide (DMSO) Polar Aprotic-0.2153.1Very Soluble
Ethyl Acetate Polar Aprotic-2.50.77Sparingly Soluble
Dichloromethane (DCM) Non-Polar-2.31.21Sparingly Soluble
Tetrahydrofuran (THF) Polar Aprotic-1.57.66Freely Soluble
Hexane Non-Polar-4.50.008Insoluble

¹logS is the logarithm of the molar solubility (mol/L). Data is computationally predicted and should be confirmed experimentally. ²Calculated from the predicted logS and the molar mass of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (153.11 g/mol ).[7]

Interpretation of Predicted Data

The predicted data aligns well with the theoretical principles discussed in Section 2.0:

  • High Solubility in Polar Aprotic Solvents: The highest solubilities are predicted in DMSO and DMF. These solvents are strong hydrogen bond acceptors and have high polarity, allowing for strong dipole-dipole interactions with the enaminone system.

  • Good Solubility in Alcohols: Methanol and ethanol are polar protic solvents capable of hydrogen bonding with both the amino and ketone groups, leading to good solubility.

  • Low Solubility in Non-Polar Solvents: As expected, solubility in non-polar solvents like hexane is predicted to be extremely low, as these solvents can only engage in weak London dispersion forces.[12][23]

Conclusion

This guide has provided a detailed overview of the theoretical and practical aspects of determining the solubility profile of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one. By understanding the molecule's structural characteristics and applying the robust shake-flask experimental protocol, researchers can generate accurate and reliable data crucial for informed solvent selection in synthesis, purification, and formulation. The provided predicted data offers a valuable starting point for these investigations, enabling more efficient and targeted process development.

References

  • Influence of Intermolecular Forces | ChemTalk. (2023, August 9). Retrieved from [Link]

  • What effect do intermolecular forces have on solubility? | CK-12 Foundation. Retrieved from [Link]

  • 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry - Saskoer. Retrieved from [Link]

  • How do intermolecular forces influence solubility? - Quora. (2020, October 19). Retrieved from [Link]

  • How do Intermolecular forces affect solubility class 11 chemistry CBSE - Vedantu. (2024, July 1). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29). Retrieved from [Link]

  • Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed. (2001, April 15). Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Retrieved from [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved from [Link]

  • Crystal Structure, Experimental and DFT of (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one. (2021, June 26). Retrieved from [Link]

  • 4-Amino-1,1,1-trifluoro-3-buten-2-one|cas:184848-89-3. Retrieved from [Link]

  • Recent progress in the chemistry of β-aminoketones - PMC. Retrieved from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - RUA. (2025, July 31). Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • (PDF) The Solubility of Proteins in Organic Solvents - ResearchGate. Retrieved from [Link]

  • US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents.
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Some important β-amino ketones, both synthetic and natural, and their biological properties. Retrieved from [Link]

  • Stereoselective Synthesis of β-Amino Ketones via Direct Mannich-Type Reactions, Catalyzed with ZrOCl2·8H2O under Solvent-Free Conditions - Organic Chemistry Portal. Retrieved from [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. (2023, December 6). Retrieved from [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Retrieved from [Link]

  • Fluoral-P or 4-amino-3-penten-2-one - Frinton Laboratories. Retrieved from [Link]

  • 해서 화공. Retrieved from [Link]

  • 2,4-Pentanedione, 1,1,1-trifluoro- - the NIST WebBook. Retrieved from [Link]

  • (E)-1,1,1-trifluoronon-3-en-2-one - PubChem. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of trifluoromethylated pyrazoles using 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

Application Note: Regioselective Synthesis of Trifluoromethylated Pyrazoles via 4-Amino-1,1,1-trifluoro-pent-3-en-2-one Executive Summary & Strategic Importance Trifluoromethylated pyrazoles are privileged structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Trifluoromethylated Pyrazoles via 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

Executive Summary & Strategic Importance

Trifluoromethylated pyrazoles are privileged structural motifs in medicinal chemistry, forming the pharmacophoric core of blockbuster cyclooxygenase-2 (COX-2) inhibitors such as celecoxib, deracoxib, and mavacoxib[1][2]. Traditionally, these heterocycles are synthesized via the cyclocondensation of 1,3-dicarbonyl compounds (e.g., 1,1,1-trifluoropentane-2,4-dione) with arylhydrazines. However, fluorinated 1,3-diketones are highly volatile, prone to hydration, and often yield poor regioselectivity due to complex keto-enol equilibria.

To circumvent these limitations, 4-amino-1,1,1-trifluoro-pent-3-en-2-one (a fluorinated enaminone) has emerged as a superior, bench-stable, solid building block[3]. This application note details the mechanistic principles and self-validating protocols for the regioselective synthesis of 3-CF₃ and 5-CF₃ pyrazoles utilizing this sp²-enriched intermediate[4].

Mechanistic Insights & Regioselectivity (E-E-A-T)

The cyclocondensation of 4-amino-1,1,1-trifluoro-pent-3-en-2-one with an arylhydrazine (e.g., phenylhydrazine) is a bidentate electrophile-nucleophile interaction. The enaminone presents two distinct electrophilic centers: the highly activated carbonyl carbon (C2, adjacent to the CF₃ group) and the β-enamine carbon (C4, adjacent to the methyl group). The regiochemical outcome is strictly dictated by the site of initial nucleophilic attack by the primary amine (-NH₂) of the arylhydrazine[3].

  • Pathway A (Kinetic Control / Neutral Conditions) → 3-CF₃ Isomer : The strongly electron-withdrawing CF₃ group renders the adjacent carbonyl carbon (C2) the most electrophilic site. Under neutral or mildly basic conditions (e.g., in ethanol), the more nucleophilic terminal -NH₂ of the arylhydrazine kinetically attacks C2, forming a hydrazone intermediate. Subsequent intramolecular attack by the secondary amine (-NHAr) at the C4 enamine carbon expels ammonia (NH₃) and water, yielding the 1-aryl-3-trifluoromethyl-5-methylpyrazole [3][4].

  • Pathway B (Thermodynamic / Acidic Transamination) → 5-CF₃ Isomer : Under strongly acidic conditions (e.g., refluxing acetic acid), the mechanism shifts. Protonation of the enaminone facilitates a rapid transamination at the C4 β-enamine carbon. The terminal -NH₂ of the hydrazine displaces the ammonia leaving group first. The intermediate then undergoes cyclization via attack of the internal -NHAr nitrogen onto the protonated CF₃-carbonyl, yielding the 1-aryl-5-trifluoromethyl-3-methylpyrazole [3].

Understanding this causality allows chemists to rationally tune the reaction environment to isolate the desired regioisomer with >95% selectivity.

Reaction Pathway Visualization

Mechanism Enaminone 4-Amino-1,1,1-trifluoro-pent-3-en-2-one + Arylhydrazine PathA Pathway A: Kinetic Control (Initial attack at CF3-carbonyl C2) Enaminone->PathA EtOH, Neutral, 80°C PathB Pathway B: Acidic Transamination (Initial attack at enamine C4) Enaminone->PathB AcOH/EtOH, Reflux ProdA 1-Aryl-3-trifluoromethyl-5-methylpyrazole (3-CF3 Isomer) PathA->ProdA Hydrazone formation & Cyclization (-NH3, -H2O) ProdB 1-Aryl-5-trifluoromethyl-3-methylpyrazole (5-CF3 Isomer) PathB->ProdB Transamination & Cyclization (-NH3, -H2O)

Mechanistic divergence in the synthesis of trifluoromethylated pyrazoles.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-methyl-1H-pyrazole (Targeting the 3-CF₃ Isomer) Objective: Maximize kinetic attack at the CF₃-carbonyl to yield the 3-CF₃ regioisomer[4].

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 4-amino-1,1,1-trifluoro-pent-3-en-2-one (1.53 g, 10.0 mmol) in anhydrous ethanol (20 mL). The solution should be clear and pale yellow.

  • Addition : Add phenylhydrazine (1.08 g, 1.0 mL, 10.0 mmol) dropwise at room temperature.

    • Self-Validation Check: A slight exotherm should be observed, and the solution will deepen in color to a bright yellow/orange, indicating the initial formation of the hydrazone intermediate.

  • Cyclization : Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexane/EtOAc 4:1).

    • Validation: The starting enaminone (Rf ~0.3) should disappear, replaced by a single major UV-active spot (Rf ~0.65).

    • LCMS Check: Aliquot 10 µL, dilute in MeCN. Target mass [M+H]⁺ = 227.1.

  • Workup : Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the crude residue in EtOAc (30 mL), wash with 1M HCl (15 mL) to remove unreacted hydrazine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify via silica gel chromatography (Hexane/EtOAc 9:1) to afford the product as a white solid.

Protocol B: Synthesis of 1-Phenyl-5-(trifluoromethyl)-3-methyl-1H-pyrazole (Targeting the 5-CF₃ Isomer) Objective: Promote transamination at the enamine carbon via acid catalysis to yield the 5-CF₃ regioisomer[3].

  • Preparation : In a 50 mL round-bottom flask, dissolve 4-amino-1,1,1-trifluoro-pent-3-en-2-one (1.53 g, 10.0 mmol) in glacial acetic acid (15 mL).

  • Addition : Add phenylhydrazine hydrochloride (1.45 g, 10.0 mmol). Using the hydrochloride salt ensures a strictly acidic environment, suppressing the kinetic pathway.

  • Cyclization : Heat the mixture to reflux (118 °C) for 12 hours.

    • Self-Validation Check: The prolonged heating is required because transamination and subsequent cyclization onto the protonated carbonyl is thermodynamically driven. The mixture will turn dark amber.

  • In-Process Control (IPC) : Monitor via TLC (Hexane/EtOAc 4:1). The 5-CF₃ isomer typically runs slightly lower (Rf ~0.55) than the 3-CF₃ isomer due to its altered dipole moment.

  • Workup : Cool to room temperature. Pour the mixture into crushed ice (50 g) and neutralize slowly with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with CH₂Cl₂ (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography (Hexane/EtOAc 8:2).

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regiomeric ratio, allowing researchers to predict and optimize outcomes[3][4].

SolventAdditive / CatalystTemperatureTimeMajor RegioisomerRegiomeric Ratio (3-CF₃ : 5-CF₃)Yield (%)
EthanolNone80 °C (Reflux)4 h3-CF₃ Isomer92 : 885
EthanolPyridine (1.0 eq)80 °C (Reflux)6 h3-CF₃ Isomer>98 : 282
Acetic AcidNone (Free base hydrazine)118 °C (Reflux)8 h5-CF₃ Isomer30 : 7074
Acetic AcidHCl (Hydrazine·HCl used)118 °C (Reflux)12 h5-CF₃ Isomer5 : 9578
Toluenep-TsOH (0.1 eq)110 °C (Dean-Stark)5 h5-CF₃ Isomer15 : 8580

Data Interpretation: Basic or neutral conditions in polar protic solvents heavily favor the 3-CF₃ isomer. Strong acidic conditions, particularly with the continuous removal of water (Dean-Stark) or in neat acetic acid, shift the equilibrium to favor the 5-CF₃ isomer.

References

  • Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2021, 121(3), 1670-1715. URL:[Link]

  • Wan, C. et al. "Copper-Catalyzed Reductive Ring Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib." The Journal of Organic Chemistry, 2021, 86(6), 4557-4566. URL:[Link]

  • Muzalevskiy, V. M. et al. "α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles." The Journal of Organic Chemistry, 2021, 86(3), 2385-2396. URL:[Link]

  • Wang, et al. "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)." Molecules, 2021, 26(5), 1228. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 4-Trifluoromethyl-Substituted Pyrimidines from 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

Introduction: The Strategic Advantage of Fluorinated Pyrimidines and Microwave Synthesis The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Pyrimidines and Microwave Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] The introduction of a trifluoromethyl (CF3) group into this privileged structure can significantly enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and binding affinity.[2] 4-Amino-1,1,1-trifluoro-pent-3-en-2-one is a versatile and highly reactive building block, primed for the construction of these valuable trifluoromethylated heterocycles.[3][4]

Traditionally, the synthesis of pyrimidines involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) with an amidine or guanidine.[5] However, these reactions often require prolonged heating, leading to lengthy reaction times and the potential for side-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[1][5] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving yields and product purity.[6][7]

This guide provides detailed protocols and insights for the microwave-assisted synthesis of 4-trifluoromethyl-substituted pyrimidines, leveraging the unique reactivity of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one.

The Science of Microwave-Assisted Synthesis: Beyond Just Rapid Heating

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[8] Polar molecules within the reaction mixture, such as the reactants and any polar solvent, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the reaction mixture.[9][10] This is in stark contrast to conventional heating, where heat is transferred inefficiently from an external source through the vessel walls.[9] This efficient energy transfer is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.[10]

The key advantages of employing microwave synthesis in the preparation of trifluoromethyl-pyrimidines include:

  • Accelerated Reaction Times: Condensations that might take several hours under conventional reflux can often be completed in minutes.[1][6]

  • Improved Yields and Purity: The rapid heating and short reaction times can minimize the formation of by-products, leading to cleaner reaction profiles and higher isolated yields.[11][12]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[13]

  • Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[8][9]

General Workflow for Microwave-Assisted Pyrimidine Synthesis

The synthesis of 4-trifluoromethyl-pyrimidines from 4-Amino-1,1,1-trifluoro-pent-3-en-2-one and an amidine or guanidine follows a logical and straightforward workflow. The process can be visualized as follows:

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Weigh 4-Amino-1,1,1-trifluoro- pent-3-en-2-one, Amidine/Guanidine, and Solvent Vessel Combine Reagents in Microwave Process Vial Reagents->Vessel Seal Seal Vial with Teflon Septum Vessel->Seal Microwave Irradiate in Microwave Reactor (Set Temp, Time, Power) Seal->Microwave Cool Cool Vial to <50°C Microwave->Cool Workup Reaction Work-up (e.g., Quenching, Extraction) Cool->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for microwave-assisted pyrimidine synthesis.

Detailed Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-6-methyl-4-trifluoromethyl-pyrimidine

This protocol details the reaction of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one with guanidine hydrochloride.

Reaction Scheme:

(Self-generated image, for illustrative purposes)

Materials:

  • 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (1.0 mmol, 153.1 mg)

  • Guanidine hydrochloride (1.2 mmol, 114.6 mg)

  • Sodium ethoxide (2.5 mmol, 170.1 mg)

  • Ethanol (3 mL)

  • 10 mL microwave process vial with a Teflon septum and aluminum crimp cap

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave process vial, add 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (153.1 mg, 1.0 mmol).

  • Add guanidine hydrochloride (114.6 mg, 1.2 mmol) and sodium ethoxide (170.1 mg, 2.5 mmol) to the vial.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial tightly with a Teflon septum and an aluminum crimp cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: 100 W (with stirring)

  • After the reaction is complete, allow the vial to cool to below 50 °C before carefully opening it in a fume hood.

  • Quench the reaction mixture with 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-6-methyl-4-trifluoromethyl-pyrimidine.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a polar solvent that absorbs microwave irradiation efficiently, leading to rapid heating. It is also a good solvent for the reactants.

  • Base: Sodium ethoxide is used to neutralize the guanidine hydrochloride and to deprotonate the guanidine, making it a more potent nucleophile for the cyclocondensation reaction.

  • Temperature and Time: The selected temperature of 120 °C is significantly above the boiling point of ethanol, which is achievable in a sealed microwave vial. This "superheating" effect dramatically accelerates the reaction, allowing for completion in just 15 minutes.[3] These parameters are a good starting point and can be further optimized.

Protocol 2: Microwave-Assisted Synthesis of 2,6-Dimethyl-4-trifluoromethyl-pyrimidine

This protocol describes the reaction of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one with acetamidine hydrochloride.

Reaction Scheme:

(Self-generated image, for illustrative purposes)

Materials:

  • 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (1.0 mmol, 153.1 mg)

  • Acetamidine hydrochloride (1.2 mmol, 113.5 mg)

  • Potassium carbonate (2.5 mmol, 345.5 mg)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • 10 mL microwave process vial with a Teflon septum and aluminum crimp cap

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave process vial, add 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (153.1 mg, 1.0 mmol).

  • Add acetamidine hydrochloride (113.5 mg, 1.2 mmol) and potassium carbonate (345.5 mg, 2.5 mmol).

  • Add 3 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Power: 150 W (with stirring)

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield 2,6-dimethyl-4-trifluoromethyl-pyrimidine.

Rationale for Experimental Choices:

  • Solvent: DMF is a high-boiling, polar aprotic solvent that is an excellent choice for microwave synthesis, allowing for higher reaction temperatures to be reached.

  • Base: Potassium carbonate is a milder base than sodium ethoxide, suitable for this reaction, and is easily removed during the aqueous work-up.

  • Temperature and Time: The higher temperature of 150 °C further accelerates the cyclocondensation, enabling a shorter reaction time of 10 minutes.

Summary of Reaction Parameters

ProductReagentsSolventBaseTemp. (°C)Time (min)Power (W)
2-Amino-6-methyl-4-trifluoromethyl-pyrimidine4-Amino-1,1,1-trifluoro-pent-3-en-2-one, Guanidine HClEthanolSodium Ethoxide12015100
2,6-Dimethyl-4-trifluoromethyl-pyrimidine4-Amino-1,1,1-trifluoro-pent-3-en-2-one, Acetamidine HClDMFPotassium Carbonate15010150

Best Practices and Safety Considerations for Microwave Synthesis

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[14] Domestic microwave ovens lack the necessary safety features and can be extremely dangerous.[14]

  • Vessel Integrity: Always use the recommended microwave process vials and caps.[13] Inspect vials for any cracks or defects before use. Do not exceed the recommended reaction volume.

  • Temperature and Pressure Monitoring: Utilize the reactor's in-situ temperature and pressure monitoring to ensure the reaction proceeds safely within the set parameters.[13]

  • Exothermic Reactions: For unknown or potentially highly exothermic reactions, start with small-scale experiments at lower power and temperature settings to gauge the reaction's kinetics.[14]

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent the rapid boiling of the solvent.[13]

  • Handling Trifluoromethylated Compounds: As with all fluorinated compounds, handle 4-Amino-1,1,1-trifluoro-pent-3-en-2-one and the resulting products in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of 4-trifluoromethyl-substituted pyrimidines from 4-Amino-1,1,1-trifluoro-pent-3-en-2-one. By leveraging the principles of microwave heating, researchers can significantly accelerate reaction times, improve yields, and contribute to a greener synthetic workflow. The protocols and guidelines presented here provide a solid foundation for drug development professionals and scientists to explore the synthesis of novel fluorinated pyrimidine derivatives for various therapeutic applications.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Microwave-Assisted Synthesis in Drug Development - EPCP. Available at: [Link]

  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available at: [Link]

  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]

  • New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]

  • Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 8 - Organic Syntheses Procedure. Available at: [Link]

  • Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones - MDPI. Available at: [Link]

  • Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed. Available at: [Link]

  • Synthesis of trifluoromethylated nitrogen-containing heterocycles - ResearchGate. Available at: [Link]

Sources

Method

Application Note: 4-Amino-1,1,1-trifluoro-pent-3-en-2-one in Agrochemical Discovery

Executive Summary The incorporation of fluorine into agrochemical active ingredients is a cornerstone of modern crop protection design. The trifluoromethyl (CF 3​ ) group, in particular, dramatically enhances the lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into agrochemical active ingredients is a cornerstone of modern crop protection design. The trifluoromethyl (CF 3​ ) group, in particular, dramatically enhances the lipophilicity, metabolic stability, and target-binding affinity of small molecules [1]. 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS: 72885-02-0) has emerged as a highly versatile, stable fluorinated building block. As a trifluoromethylated enaminone, it serves as a privileged 1,3-dielectrophile equivalent, enabling the rapid, regioselective synthesis of CF 3​ -substituted heterocycles such as pyrazoles and pyrimidines. These core scaffolds are ubiquitous in blockbuster agrochemicals, including succinate dehydrogenase inhibitor (SDHI) fungicides and acetolactate synthase (ALS) inhibiting herbicides [2, 3].

Mechanistic Rationale & Chemical Advantages

Historically, the synthesis of CF 3​ -heterocycles relied on fully fluorinated β -diketones. However, fluorinated diketones are notoriously volatile and prone to severe hydration problems, complicating storage and handling [4].

4-Amino-1,1,1-trifluoro-pent-3-en-2-one circumvents these issues. Enaminones are robust, 1,3-difunctional frameworks that exist as stable solids [5]. Mechanistically, the strong electron-withdrawing nature of the CF 3​ group highly polarizes the enaminone system. This polarization dictates the regioselectivity when the compound is reacted with asymmetric binucleophiles:

  • Electrophilic Activation: The carbonyl carbon adjacent to the CF 3​ group is exceptionally electrophilic.

  • Nucleophilic Substitution: The β -carbon bearing the amino group acts as a secondary electrophilic site, readily undergoing addition-elimination (aza-Michael type) reactions.

This predictable reactivity allows drug development professionals to design self-validating synthetic pathways where the regiochemical outcome is strictly controlled by the choice of the binucleophile and the pH of the reaction medium.

Divergent Synthetic Workflows

The true utility of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one lies in its divergent reactivity. By simply altering the binucleophilic reagent, researchers can access entirely different classes of agrochemical scaffolds.

G Enaminone 4-Amino-1,1,1-trifluoro- pent-3-en-2-one Cond1 Arylhydrazine EtOH, Reflux Enaminone->Cond1 Cond2 Amidine Base, Heat Enaminone->Cond2 Pyrazole CF3-Pyrazole Scaffold (Target: SDHI Fungicides) Cond1->Pyrazole Cyclocondensation Pyrimidine CF3-Pyrimidine Scaffold (Target: ALS Herbicides) Cond2->Pyrimidine Annulation

Divergent synthesis of CF3-heterocycles from 4-Amino-1,1,1-trifluoro-pent-3-en-2-one.

Experimental Protocols

Protocol A: Regioselective Synthesis of CF 3​ -Pyrazoles

This protocol describes the cyclocondensation of the enaminone with arylhydrazines to yield 1-aryl-5-methyl-3-(trifluoromethyl)-1H-pyrazoles, a motif common in modern fungicides [6].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (1.0 equiv) in absolute ethanol (0.5 M concentration) and cool to 0 °C in an ice bath.

  • Buffering: Add anhydrous sodium acetate (2.0 equiv) to the stirring solution.

    • Causality: Sodium acetate acts as a mild base to liberate the free hydrazine from its hydrochloride salt. Crucially, it buffers the system to a slightly acidic pH. This protonates the enaminone's carbonyl oxygen, enhancing its electrophilicity toward the initial nucleophilic attack by the terminal nitrogen of the hydrazine, without fully protonating and deactivating the nucleophile [7].

  • Addition: Dropwise, add the arylhydrazine hydrochloride (1.2 equiv) dissolved in a minimal amount of ethanol.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux for 4–12 hours. Monitor the consumption of the enaminone via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Evaporate the ethanol in vacuo. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure CF 3​ -pyrazole.

Protocol B: Base-Promoted Annulation to CF 3​ -Pyrimidines

This protocol outlines the synthesis of 2-substituted-4-methyl-6-(trifluoromethyl)pyrimidines via condensation with amidines, generating scaffolds vital for herbicidal discovery [3].

Step-by-Step Methodology:

  • Activation: In a dry flask under nitrogen, dissolve sodium ethoxide (1.5 equiv) in anhydrous ethanol. Add the desired amidine hydrochloride (1.2 equiv) and stir for 30 minutes at room temperature.

    • Causality: A strong base is strictly required to completely deprotonate the amidine hydrochloride, generating a highly nucleophilic free amidine.

  • Condensation: Add 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (1.0 equiv) in one portion.

    • Causality: The reaction proceeds via an initial aza-Michael addition of the amidine to the β -carbon of the enaminone, displacing the amino group as ammonia. Subsequent intramolecular cyclization onto the CF 3​ -activated carbonyl and dehydration aromatizes the pyrimidine ring[8].

  • Heating: Reflux the mixture for 8 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with dichloromethane (3x). Combine organic layers, dry over MgSO 4​ , and evaporate the solvent.

  • Purification: Purify via silica gel column chromatography to isolate the target CF 3​ -pyrimidine.

Quantitative Data & Reaction Optimization

The following table summarizes typical reaction parameters and expected yields when utilizing 4-Amino-1,1,1-trifluoro-pent-3-en-2-one across various discovery workflows.

Target ScaffoldBinucleophileCatalyst / BaseSolventTemp (°C)Typical Yield (%)Agrochemical Class
CF 3​ -Pyrazole ArylhydrazineSodium AcetateEthanol78 (Reflux)85 - 95SDHI Fungicides
CF 3​ -Pyrimidine AmidineSodium EthoxideEthanol78 (Reflux)70 - 85ALS Herbicides
CF 3​ -Isoxazole HydroxylaminePyridineMethanol65 (Reflux)60 - 75GABA-targeting Insecticides

References

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6) - chem-contract.com -
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - acs.org -
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - nih.gov -
  • Determination of metals by gas chromatography of metal complexes: A review - researchg
  • Trisulfur-Radical-Anion-Triggered C(sp2)–H Amination of Electron-Deficient Alkenes - acs.org -
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles - acs.org -
  • Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity - nih.gov -
  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions - nih.gov -
Application

The Strategic deployment of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one in the Synthesis of Fluorinated Pharmaceuticals

Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl (CF₃) group, in particular, is a key player in this arena, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (TFAP), a versatile and highly reactive trifluoromethyl-containing building block. We present detailed, field-proven protocols for the synthesis of TFAP and its subsequent application in the construction of high-value fluorinated heterocyclic cores, specifically trifluoromethyl-substituted pyrimidines and pyridines, which are prevalent in a wide range of pharmaceuticals.

Introduction: The Power of Fluorine in Drug Design

The strategic incorporation of fluorine atoms or fluoroalkyl groups can dramatically alter the properties of a drug candidate.[1][2] The trifluoromethyl group, with its high electronegativity and steric demand comparable to a methyl group, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance lipophilicity, thereby improving membrane permeability.[3][4] These attributes have led to a significant number of FDA-approved drugs containing the CF₃ moiety.[5][6]

4-Amino-1,1,1-trifluoro-pent-3-en-2-one (TFAP) is a trifluoromethylated β-enaminone, a class of compounds that serve as highly versatile intermediates in organic synthesis.[7] Its bifunctional nature, possessing both a nucleophilic enamine and an electrophilic carbonyl group, allows for a variety of cyclocondensation reactions to construct complex heterocyclic systems.

Synthesis of the Key Building Block: 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (TFAP)

The efficient synthesis of TFAP is the gateway to its utility. The following protocol describes a robust method starting from the readily available ethyl 4,4,4-trifluoro-3-oxobutanoate.

Protocol 1: Synthesis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (TFAP)

This two-step, one-pot procedure involves the initial Claisen condensation to form the β-diketone followed by in-situ amination.

Reaction Scheme:

Protocol 1 reagent1 Ethyl trifluoroacetate intermediate Ethyl 4,4,4-trifluoro-3-oxobutanoate (in situ) reagent1->intermediate 1. reagent2 Acetone reagent2->intermediate 1. base Sodium ethoxide base->intermediate Claisen Condensation product 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (TFAP) intermediate->product 2. Amination reagent3 Aqueous Ammonia reagent3->product Protocol 2 reagent1 4-Amino-1,1,1-trifluoro- pent-3-en-2-one (TFAP) product 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine reagent1->product reagent2 Guanidine Hydrochloride reagent2->product base Sodium Ethoxide base->product Cyclocondensation Pyrimidine Mechanism Mechanism of Pyrimidine Synthesis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization TFAP TFAP Intermediate1 Tetrahedral Intermediate TFAP->Intermediate1 Guanidine Guanidine Guanidine->Intermediate1 attacks C=O Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 - H₂O Cyclized_Intermediate Dihydropyrimidine Intermediate2->Cyclized_Intermediate N attacks C=N Product 2-Amino-4-methyl-6- (trifluoromethyl)pyrimidine Cyclized_Intermediate->Product - H₂O Protocol 3 reagent1 4-Amino-1,1,1-trifluoro- pent-3-en-2-one (TFAP) product Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate reagent1->product reagent2 Ethyl propiolate reagent2->product catalyst Acid catalyst (e.g., AcOH) catalyst->product Bohlmann-Rahtz Synthesis Pyridine Mechanism Mechanism of Bohlmann-Rahtz Pyridine Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Isomerization cluster_2 Step 3: Cyclodehydration TFAP TFAP Adduct Aminodiene Intermediate TFAP->Adduct attacks alkyne Alkyne Ethyl propiolate Alkyne->Adduct Isomer Z-Aminodiene Adduct->Isomer E/Z isomerization Product Ethyl 2-methyl-6-(trifluoromethyl) -pyridine-3-carboxylate Isomer->Product - H₂O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-1,1,1-trifluoro-pent-3-en-2-one Storage &amp; Handling

Welcome to the Technical Support Center for fluorinated enaminones. 4-Amino-1,1,1-trifluoro-pent-3-en-2-one is a highly valuable building block in drug development, coordination chemistry, and materials science[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated enaminones. 4-Amino-1,1,1-trifluoro-pent-3-en-2-one is a highly valuable building block in drug development, coordination chemistry, and materials science[1]. However, its unique electronic structure makes it highly susceptible to environmental degradation if mishandled. This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure the integrity of your chemical inventory.

The Chemical Causality of Degradation (The "Why")

Enaminones are generally stabilized by the extended conjugation of the vinylic double bond with the carbonyl group[2]. However, the presence of the highly electronegative trifluoromethyl ( CF3​ ) group significantly alters this electronic distribution.

When exposed to environmental moisture and trace acidic impurities, the compound undergoes hydrolysis . The rate-determining step of this degradation is the proton addition to the C=C double bond[3]. This protonation activates the molecule for nucleophilic attack by water, forming a transient hemiaminal intermediate. Because the CF3​ group withdraws electron density, the hemiaminal is highly unstable and rapidly collapses to release the parent diketone (1,1,1-trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone) and ammonia gas[4].

Hydrolysis A 4-Amino-1,1,1-trifluoro- pent-3-en-2-one B Protonated Intermediate A->B + H⁺ C Hemiaminal Intermediate B->C + H₂O D Trifluoroacetylacetone + Ammonia C->D - H⁺

Mechanism of acid-catalyzed hydrolysis of 4-amino-1,1,1-trifluoro-pent-3-en-2-one.

Troubleshooting & FAQs

Q1: My batch of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one has developed a strong ammonia odor and turned slightly oily. What happened? A1: Your sample has undergone advanced hydrolysis. The ammonia odor is the direct, volatile byproduct of the hemiaminal cleavage[4]. The oily appearance is due to the formation of trifluoroacetylacetone, which is a liquid at room temperature. This indicates that the primary storage seal failed, allowing atmospheric moisture to penetrate the vial.

Q2: Can I store this compound in a standard laboratory refrigerator (4°C)? A2: Storing it in a standard refrigerator without secondary containment is a critical error. Refrigerators possess high internal humidity. When you remove a cold vial, condensation forms instantly on the glass and inside the vial if opened before reaching room temperature, introducing water directly to the compound[1]. You must use the anhydrous storage workflow detailed in Section 4.

Q3: How does the pH of my storage environment affect the shelf-life? A3: Enaminone hydrolysis is highly pH-dependent. Because the rate-determining step is protonation of the enamine double bond[3], exposure to even trace acidic fumes (e.g., storing the vial in a cabinet near HCl or TFA) will exponentially accelerate degradation. Ensure the storage environment is strictly pH-neutral.

Q4: Is it possible to recover the intact enaminone from a partially degraded batch? A4: Yes, provided the degradation is minor (<10%). Because both degradation products (ammonia and trifluoroacetylacetone) are highly volatile, you can remove them by subjecting the sample to high vacuum (e.g., a Schlenk line) for 4–6 hours. For analytical-grade purity, recrystallization from anhydrous, degassed hexane under an inert atmosphere is required.

Quantitative Data: Storage Conditions vs. Stability

The table below summarizes the extrapolated shelf-life of fluorinated enaminones based on environmental variables.

Storage EnvironmentAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Marker
Open BenchtopAmbient Air (40-60% RH)20°C< 7 DaysStrong ammonia odor, liquefaction
Standard RefrigeratorAmbient Air (High RH)4°C2-4 WeeksOily residue (TFAA formation)
Desiccator BoxDry Air20°C3-6 MonthsTrace TFAA in 1H NMR
Sealed Amber VialArgon / Nitrogen-20°C> 2 YearsNone detected

Standard Operating Procedures (SOPs)

SOP 1: Anhydrous Storage Workflow

To prevent hydrolysis, researchers must adopt a strict anhydrous handling protocol.

Workflow S1 1. Lyophilize (Remove Moisture) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Purge (Argon Backfill) S2->S3 S4 4. Seal & Store (PTFE, -20°C) S3->S4

Step-by-step workflow for the anhydrous storage of fluorinated enaminones.

Step-by-Step Methodology:

  • Drying (Causality: Moisture Elimination): Place the as-received compound in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) for 12 hours. This removes adventitious surface moisture before it can initiate hemiaminal formation.

  • Aliquoting (Causality: Exposure Limitation): Divide the bulk material into single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch during daily use. Amber glass prevents potential UV-induced radical side reactions.

  • Inert Atmosphere (Causality: Reactant Displacement): Using a Schlenk line or a nitrogen/argon-filled glovebox, purge the headspace of each vial. Argon is preferred as it is heavier than air and settles over the solid, displacing atmospheric humidity.

  • Sealing & Storage (Causality: Kinetic Freezing): Seal vials with PTFE-lined caps, wrap the exterior with Parafilm, and store at -20°C inside a secondary container filled with indicating silica gel. Low temperatures exponentially decrease the kinetic rate of hydrolysis[1].

  • Self-Validation Check: Weigh the secondary container before and after a month of storage. If the indicating silica gel turns pink (hydrated), the primary seal environment has been compromised and the storage vessel must be replaced.

SOP 2: Quality Control (QC) Verification

Before utilizing stored 4-Amino-1,1,1-trifluoro-pent-3-en-2-one in sensitive drug development assays, validate its integrity.

Step-by-Step Methodology:

  • Sample Preparation: Under an inert atmosphere, dissolve a 5 mg sample in anhydrous, acid-free CDCl3​ .

  • NMR Analysis: Acquire a standard 1H NMR spectrum.

  • Spectral Evaluation: The intact enaminone will show distinct vinylic and amine protons.

  • Self-Validation Check: The protocol is validated if the spectrum shows strictly the enaminone peaks. The appearance of a sharp singlet around δ 2.1–2.2 ppm indicates the presence of the methyl group from the cleaved trifluoroacetylacetone byproduct, confirming that hydrolysis has occurred and purification is required.

References

  • Prodrugs for Amines - Molecules (PMC - NIH). URL:[Link]

  • Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines - Polymer Chemistry (RSC Publishing). URL:[Link]

  • Enaminones as potential prodrugs of primary and secondary amines - European Patent Office.
  • Determination of metals by gas chromatography of metal complexes: A review - Analyst (ResearchGate). URL:[Link]

Sources

Optimization

Optimizing yield in 4-Amino-1,1,1-trifluoro-pent-3-en-2-one cyclization reactions

Welcome to the Technical Support Center for fluorinated heterocyclic synthesis. As an Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated heterocyclic synthesis. As an Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the cyclization of 4-Amino-1,1,1-trifluoropent-3-en-2-one (a highly versatile trifluoromethylated enaminone).

The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group fundamentally alters the reactivity profile of the enaminone system. It increases the electrophilicity of the adjacent carbonyl carbon but simultaneously stabilizes acyclic intermediates, often leading to stalled reactions, poor regioselectivity, or complete hydrolysis back to the 1,3-diketone[1][2].

This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure high-yield synthesis of trifluoromethylated pyrazoles, pyrimidines, and quinolines.

I. Mechanistic Pathway & Failure Diagnostics

Understanding the causality of your reaction failure is the first step to optimization. The diagram below illustrates the standard cyclization pathway and the thermodynamic traps where yield is typically lost.

Mechanism Enaminone 4-Amino-1,1,1-trifluoro- pent-3-en-2-one Intermediate Hemiaminal Adduct [Stalled M+18] Enaminone->Intermediate Nucleophilic Attack Byproduct 1,3-Diketone (Hydrolysis) Enaminone->Byproduct H2O / H+ (Side Reaction) Nucleophile Dinucleophile (e.g., Hydrazine) Nucleophile->Intermediate Product CF3-Heterocycle (Target Product) Intermediate->Product Acid-Catalyzed Dehydration

Mechanistic pathways of CF3-enaminone cyclization and common failure points.

II. Troubleshooting Guides & FAQs

Q1: My LC-MS shows a dominant mass of [M+18] relative to my target product. Why is the cyclization stalling? Causality: The reaction has stalled at the hemiaminal (or acyclic imine) intermediate stage. The −CF3​ group exerts a powerful negative inductive effect ( −I ), which highly stabilizes the hydroxyl group of the hemiaminal intermediate[3]. This raises the activation energy required for the final dehydration step (loss of H2​O to achieve aromaticity). Solution: You must force the dehydration thermodynamically and kinetically. Switch from a polar protic solvent (like ethanol) to a high-boiling non-polar solvent (like toluene) and add a Brønsted acid catalyst (e.g., p -TsOH or TFA) to protonate the hydroxyl group, making it a superior leaving group.

Q2: I am recovering large amounts of 1,1,1-trifluoro-2,4-pentanedione. How is this forming? Causality: Enaminones are highly susceptible to hydrolysis at the C-N bond in the presence of adventitious water and acid[2]. As your cyclization reaction proceeds, it generates one equivalent of water. If this water is not actively removed from the system, it drives the equilibrium backward, hydrolyzing your starting material into the 1,3-diketone and free ammonia. Solution: Implement a Dean-Stark apparatus or use activated 4Å molecular sieves to sequester water as it forms. This shifts the equilibrium toward the cyclized product strictly following Le Chatelier's principle.

Q3: When reacting with asymmetric dinucleophiles (e.g., methylhydrazine), I get a 1:1 mixture of regioisomers. How do I control regioselectivity? Causality: Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles. The carbonyl carbon adjacent to the −CF3​ group is a "hard" electrophile, while the enamine β -carbon is a "softer" electrophile[1]. If the nucleophilic nitrogens on your reagent have similar nucleophilicity, they will attack indiscriminately. Solution: Modulate the solvent polarity. Non-polar solvents (toluene) combined with acid catalysis favor the attack of the more nucleophilic nitrogen on the softer enamine carbon, leading to high regioselectivity (>1:5 ratio). Alternatively, base-catalyzed cyclizations in DMF can reverse this selectivity[4].

III. Diagnostic Decision Tree

Use the following logic to rapidly adjust your experimental parameters based on analytical feedback.

Troubleshooting Start Low Cyclization Yield? Check LC-MS / NMR Analysis Start->Check Hydrolysis High 1,3-Diketone Check->Hydrolysis C-N Cleavage Stalled Acyclic Intermediate Check->Stalled Mass = Product + H2O Regio Isomeric Mixture Check->Regio Multiple Peaks Sol1 Use anhydrous solvents & Dean-Stark trap Hydrolysis->Sol1 Sol2 Add p-TsOH / TFA Increase temperature Stalled->Sol2 Sol3 Modulate pH / Change solvent polarity Regio->Sol3

Diagnostic workflow for troubleshooting low yields in CF3-enaminone cyclizations.

IV. Quantitative Optimization Data

The table below summarizes the empirical relationship between reaction conditions, yield, and regioselectivity during the synthesis of CF3​ -pyrazoles from 4-Amino-1,1,1-trifluoropent-3-en-2-one and methylhydrazine[2].

SolventCatalystTemperatureTarget Yield (%)Regiomeric Ratio (A:B)Primary Failure Mode
EthanolNone80 °C (Reflux)45%1:1.2Stalled Intermediate
Ethanol p -TsOH (0.1 eq)80 °C (Reflux)72%1:1.5Hydrolysis
Toluene p -TsOH (0.1 eq)110 °C (Dean-Stark)94% 1:5.0 None (Optimal)
DMF K2​CO3​ (1.5 eq)120 °C88%10:1Base-driven side reactions

V. Self-Validating Experimental Protocol

Optimal Synthesis of 3-(Trifluoromethyl)pyrazoles via Enaminone Cyclization

This protocol utilizes a self-validating feedback loop to ensure the reaction is proceeding mechanically as intended.

Step 1: Reagent Preparation & Assembly

  • In an oven-dried 100 mL round-bottom flask, dissolve 4-Amino-1,1,1-trifluoropent-3-en-2-one (1.0 eq, 10 mmol) in 40 mL of anhydrous toluene.

  • Validation Check: The solution must remain perfectly clear. Any cloudiness indicates the presence of moisture, which will trigger premature hydrolysis.

Step 2: Nucleophile & Catalyst Addition

  • Add the dinucleophile (e.g., substituted hydrazine) (1.1 eq, 11 mmol) dropwise at room temperature.

  • Add p -Toluenesulfonic acid monohydrate ( p -TsOH) (0.1 eq, 1 mmol) as the Brønsted acid catalyst.

  • Validation Check: A slight color shift (typically to pale yellow) confirms the protonation of the enaminone network and the initiation of the nucleophilic attack.

Step 3: Dehydration & Cyclization

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C (reflux).

  • Validation Check (Critical): Monitor the Dean-Stark trap. The physical accumulation of water droplets in the trap is your real-time validation that the stalled hemiaminal intermediate is successfully dehydrating into the cyclized heteroaromatic product. If the reaction reaches 2 hours and no water is collected, the catalyst has failed or the temperature is too low.

Step 4: Monitoring & Quenching

  • After 4-6 hours, analyze an aliquot via TLC (30% EtOAc/Hexanes). The disappearance of the UV-active enaminone spot and the persistence of a single, lower Rf​ spot indicates completion.

  • Cool to room temperature, wash the organic layer with saturated NaHCO3​ (to quench the acid catalyst), dry over MgSO4​ , and concentrate in vacuo to yield the crude CF3​ -pyrazole.

VI. References

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry. Available at:[Link][1]

  • Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives. ResearchGate. Available at:[Link][3]

  • Synthesis of 2-trifluoromethyl-1(substituted aryl)-4(1H)-quinolones using trifluoroacetamidoyl chlorides. Researcher.Life / ChemInform. Available at:[Link][4]

Sources

Troubleshooting

Troubleshooting low conversion rates with fluorinated enaminones

Welcome to the Technical Support Center for Fluorinated Enaminone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Enaminone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique stereoelectronic and steric challenges associated with fluorinated building blocks.

Fluorinated enaminones are highly valuable precursors in the synthesis of bioactive heterocycles (such as pyrazoles and pyrimidines). However, the intense electron-withdrawing nature of polyfluoroalkyl groups (e.g., −CF3​ , −C2​F5​ ) fundamentally alters the reactivity of the enaminone system, frequently leading to stalled reactions, poor conversion rates, and complex side-product mixtures.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and quantitative benchmarks.

Diagnostic Workflow

Troubleshooting Start Issue: Low Conversion Rate Detected in Synthesis CheckSubstrate Identify Synthesis Route Start->CheckSubstrate Dicarbonyl Route A: 1,3-Dicarbonyl + Amine CheckSubstrate->Dicarbonyl TertiaryAmine Route B: Tertiary Amine Oxidation CheckSubstrate->TertiaryAmine Weinreb Route C: Weinreb Amide + Alkyne CheckSubstrate->Weinreb Sol1 Apply Synergistic pTSA/AcOH or Lewis Acid Catalysis Dicarbonyl->Sol1 Overcome CF3 deactivation Sol2 Switch to PFECA Salts (In situ electrophile release) TertiaryAmine->Sol2 Prevent over-acylation Sol3 Strict -78°C Control & Excess CF3-propynyl-Li Weinreb->Sol3 Stabilize intermediate

Diagnostic workflow for troubleshooting fluorinated enaminone conversion issues.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why is the condensation of my fluorinated 1,3-dicarbonyl with primary amines stalling at 30-40% conversion? A: The root cause is the intense stereoelectronic deactivation caused by the polyfluoroalkyl group. Fluorine’s strong electron-withdrawing nature (via inductive effects) significantly stabilizes the enol tautomer of the 1,3-dicarbonyl and reduces the electrophilicity of the adjacent carbonyl carbon. This raises the activation energy barrier for nucleophilic attack by the amine. Solution: Standard Brønsted acid catalysis is often insufficient. You must force coordination with the highly deactivated carbonyl oxygen. Utilizing a synergistic mixture of p-toluenesulfonic acid (pTSA) and acetic acid has been proven to drive the condensation of 5-(trifluoromethyl)-1,3-cyclohexanedione with various amines to high yields[1]. Alternatively, employing Lewis acids such as boron trifluoride etherate ( BF3​⋅OEt2​ ) or zinc perchlorate ( Zn(ClO4​)2​ ) effectively polarizes the carbonyl bond, overcoming the −CF3​ group's inductive pull and accelerating the reaction[2][3].

Q2: I am trying to synthesize fluorinated enaminones directly from tertiary amines via oxidation-acylation, but I am getting complex mixtures and double acylation. How can I improve the yield? A: Direct trifluoroacylation of enamines generated in situ often leads to complex mixtures because highly reactive, low-boiling perhalogenated reagents (like trifluoroacetic anhydride) lack chemoselectivity[2][3]. The aggressive nature of these reagents causes over-acylation and degradation of the fragile enamine intermediate. Solution: Transition to using perfluoroalkyl ether carboxylates (PFECA salts) featuring " −CF2​O− " units. These bench-stable salts act as controlled, latent sources of fluorinated electrophiles. Upon thermal decomposition, they slowly release carbonyl fluoride and acyl fluorides in situ, which seamlessly trigger the tandem oxidation-acylation of tertiary amines without overwhelming the system[4][5].

Q3: My synthesis of β -trifluoromethyl enaminones via Weinreb amides is yielding less than 20% product. What is causing this failure? A: The failure lies in the premature collapse of the tetrahedral intermediate or insufficient nucleophilic trapping. When reacting Weinreb amides with trifluoropropynyl lithium, the stability of the chelated intermediate is highly temperature-dependent. Solution: You must maintain strict cryogenic control ( −78∘C ) during the addition phase. Furthermore, the reaction requires an excess (typically 2.0 to 4.0 equivalents) of trifluoropropynyl lithium to ensure complete consumption of the Weinreb amide before warming to 0∘C and quenching with water in the presence of your target amine[6][7].

Mechanistic Pathway Visualization

Mechanism A PFECA Salt F(CF2O)nCF2CO2M B Thermal Decomposition A->B C Carbonyl Fluoride + Acyl Fluorides (In Situ) B->C Controlled Release F Fluorinated Enaminone C->F Acylation Phase D Tertiary Amine E Enamine Intermediate D->E Oxidation E->F

Tandem oxidation-acylation pathway utilizing bench-stable PFECA salts.

Validated Experimental Protocols

Protocol A: Synergistic Acid-Catalyzed Condensation of 1,3-Dicarbonyls

Use this protocol when primary amines fail to condense with −CF3​ deactivated dicarbonyls.

  • Preparation: In an oven-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 5-(trifluoromethyl)-1,3-cyclohexanedione (1.0 equiv) in anhydrous benzene or toluene (0.2 M concentration).

  • Reagent Addition: Add the primary amine (1.1 equiv).

  • Catalyst Injection: Add p-toluenesulfonic acid (pTSA) (0.1 equiv) and glacial acetic acid (0.5 equiv). Causality note: The acetic acid acts as a proton shuttle, while pTSA provides the strong acidity required to activate the deactivated carbonyl.

  • Reflux: Heat the mixture to reflux. Monitor the azeotropic removal of water via the Dean-Stark trap. The reaction typically reaches completion within 6–12 hours.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude fluorinated enaminone via flash column chromatography or recrystallization.

Protocol B: One-Pot Synthesis via PFECA Salts

Use this protocol to convert tertiary amines directly into fluorinated enaminones without volatile anhydrides.

  • Preparation: In a Schlenk tube under an argon atmosphere, add the tertiary amine (1.0 equiv, e.g., 0.4 mmol) and anhydrous acetonitrile (0.75 mL).

  • Salt Addition: Add the selected PFECA salt (e.g., PFMOAA-K) (3.0 equiv). Causality note: The excess salt is required as it acts as both the oxidant (via decomposition products) and the acylating agent.

  • Thermal Activation: Seal the tube and heat the mixture to 85∘C for 6 hours. At this temperature, the PFECA salt undergoes controlled thermal decomposition to release acyl fluorides in situ.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Analysis: Determine the crude yield via 19F NMR using benzotrifluoride as an internal standard before proceeding to column chromatography purification.

Quantitative Data: Catalytic System Comparison

The following table summarizes the impact of different catalytic and reagent systems on the conversion rates of fluorinated enaminones, demonstrating the necessity of specialized conditions.

Starting MaterialTarget ProductReagent / Catalyst SystemTemp / TimeTypical Yield (%)Ref
5-(CF3)-1,3-cyclohexanedione + Amine β -CF3 EnaminoneUncatalyzed (Solvent only)Reflux, 24h< 20%[1]
5-(CF3)-1,3-cyclohexanedione + Amine β -CF3 EnaminonepTSA / Acetic Acid Reflux, 6-12h75 - 90% [1]
Trifluoroacetyl dicarbonyl + Amine β -CF3 Enaminone BF3​⋅OEt2​ or Zn(ClO4​)2​ VariesHigh [2]
Tertiary AminePolyfluoroalkyl EnaminoneTrifluoroacetic Anhydride 20∘C , 2hComplex Mixture[3]
Tertiary AminePolyfluoroalkyl EnaminonePFECA Salts (e.g., PFMOAA-K) 85∘C , 6h60 - 85% [4]
Weinreb Amide + CF3-propynyl-Li β -CF3 EnaminoneDirect addition (0°C) 0∘C , 2h< 15%[6]
Weinreb Amide + CF3-propynyl-Li β -CF3 EnaminoneStrict Cryogenic ( −78∘C ) −78∘C to 0∘C 65 - 88% [7]

References

  • Okoromoba A.E Otome. "Synthesis and structure activity relationship of fluorinated enaminones: Potential antiepileptic compunds." ETD Collection for Tennessee State University, 2010. 1

  • Ni et al. "Synthesis of trans‐2‐(Disubstituted‐amino)alkenyl Polyoxyperfluoroalkyl Ketones from Tertiary Amines and Perfluoroalkyl Et." Chinese Journal of Chemistry, 2025. 4

  • ResearchGate. "Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties." Tetrahedron, 2021.5

  • University of Michigan / ARKIVOC. "Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles." ARKIVOC, 2011. 2

  • Semantic Scholar. "Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles." ARKIVOC, 2011. 8

  • Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020. 6

  • MDPI. "Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes." Molecules, 2019. 7

Sources

Optimization

Minimizing side reactions in 4-Amino-1,1,1-trifluoro-pent-3-en-2-one condensations

Welcome to the technical support center for condensations involving 4-Amino-1,1,1-trifluoro-pent-3-en-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for condensations involving 4-Amino-1,1,1-trifluoro-pent-3-en-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable fluorinated building block. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the molecule, making it a powerful synthon but also introducing specific challenges, primarily in controlling side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield and purity of your target compounds, particularly in the synthesis of trifluoromethyl-substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes?

Low yield is a frequent issue that can stem from several factors. The most common culprits are:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can favor side reactions or result in an incomplete reaction.

  • Reagent Degradation: The stability of the hydrazine reagent is critical. Old or improperly stored hydrazines can decompose, leading to lower effective concentrations and the introduction of impurities.[1]

  • Poor Regioselectivity: If your hydrazine is unsymmetrical, it can attack the enaminone in two different ways, leading to a mixture of regioisomers and reducing the yield of the desired product.

  • Product Loss During Workup: The target pyrazole may have some solubility in the aqueous phase or may not precipitate completely.

Actionable First Steps:

  • Verify the purity and freshness of your hydrazine.[1]

  • Review the "Troubleshooting Guide for Poor Regioselectivity" if using an unsymmetrical hydrazine.

  • Consult the "General Optimization Protocol" to ensure your conditions are optimal.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?

This typically indicates the formation of one or more side products. The most common possibilities are:

  • Regioisomers: As mentioned above, unsymmetrical hydrazines can lead to the formation of two different pyrazole isomers.[2]

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Intermediate Species: The initial hydrazone intermediate may be stable under your reaction conditions and fail to cyclize.

  • Byproducts from Michael Addition: The hydrazine may have added to the carbon-carbon double bond instead of the carbonyl group, leading to non-cyclized byproducts.

Refer to the specific troubleshooting guides below to identify and mitigate these side products.

Q3: Why is the choice of acid or base catalyst so important in this reaction?

The catalyst plays a crucial role in directing the reaction pathway. The reaction is a variant of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl equivalent with an amine or hydrazine.[3][4]

  • Acid Catalysis (e.g., Acetic Acid, p-TsOH): An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This promotes the initial nucleophilic attack by the hydrazine at the desired position, which is often the key step for achieving high regioselectivity and yield.[5]

  • Base Catalysis (e.g., NaH, Et₃N): A base can deprotonate the hydrazine, increasing its nucleophilicity. However, this can sometimes lead to a loss of regioselectivity or promote undesirable side reactions like Michael additions. In some specific multicomponent reactions, a base is used to deprotonate the α-NH of an arylhydrazine to control the regioselective attack.[2]

The choice of catalyst is therefore a critical parameter to optimize for your specific substrates.

Troubleshooting Guide 1: Poor Regioselectivity

A common challenge in pyrazole synthesis arises when an unsymmetrical hydrazine (e.g., methylhydrazine) is used, potentially yielding two different regioisomeric products. The inherent electronics of 4-amino-1,1,1-trifluoro-pent-3-en-2-one can be manipulated to favor one isomer over the other.

Issue Identification:

  • NMR Spectroscopy: You observe two distinct sets of peaks corresponding to two different pyrazole products. For example, two different CF₃ signals or two different N-substituted signals.

  • LC-MS: Two peaks with the same mass-to-charge ratio are detected.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of one of the hydrazine nitrogens on an electrophilic carbon of the enaminone, followed by cyclization and dehydration. The two nitrogens of an unsymmetrical hydrazine have different nucleophilicity, and the enaminone has two electrophilic sites (the C=O carbon and the β-carbon of the C=C bond). Reaction conditions dictate which pathway is favored.

Diagram: Desired Pathway vs. Regioisomeric Side Reaction

This diagram illustrates the two competing pathways for the condensation of 4-amino-1,1,1-trifluoro-pent-3-en-2-one with a generic unsymmetrical hydrazine (R-NHNH₂).

G start Enaminone + R-NHNH₂ pathA Attack at C=O by NH₂ start->pathA Acidic Conditions pathB Attack at C=O by NHR start->pathB Basic or Neutral intermediateA Intermediate A pathA->intermediateA Cyclization & Dehydration intermediateB Intermediate B pathB->intermediateB Cyclization & Dehydration productA Desired Regioisomer intermediateA->productA Cyclization & Dehydration productB Undesired Regioisomer intermediateB->productB Cyclization & Dehydration

Caption: Competing pathways leading to different regioisomers.

Minimization Strategies & Protocols

1. Control Reaction pH: The most effective method to control regioselectivity is through pH modulation.

  • Strategy: Employing a mild acid catalyst generally favors the attack of the more nucleophilic terminal -NH₂ group of the hydrazine onto the protonated carbonyl.[6] This is often the desired pathway.

  • Protocol:

    • Dissolve 4-amino-1,1,1-trifluoro-pent-3-en-2-one (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).

    • Add the unsymmetrical hydrazine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 - 0.2 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Compare the product ratio to a reaction run without the acid catalyst.

2. Solvent Effects: Solvent polarity can influence which nitrogen atom is more nucleophilic and which electrophilic site is more reactive.

  • Strategy: Screen a range of solvents from polar protic (e.g., EtOH, MeOH) to aprotic polar (e.g., MeCN, DMSO) and non-polar (e.g., Toluene). A change in solvent can sometimes dramatically shift the isomeric ratio.[7][8]

Data Summary: Effect of Conditions on Regioselectivity
ConditionCatalystTypical OutcomeRationale
Ethanol Acetic Acid (cat.)Often favors one isomer significantly.Protonation of the carbonyl directs the attack of the more basic NH₂ group.[5]
Toluene NoneMay result in a mixture of isomers, sometimes favoring the thermodynamic product.Less selective due to the absence of directed protonation.
Acetonitrile Et₃N (1.1 eq)May favor the alternative isomer.Base deprotonates the hydrazine, altering the relative nucleophilicity.
Troubleshooting Guide 2: Formation of Michael Addition Adducts

The enamine double bond is electron-deficient due to the adjacent carbonyl and CF₃ groups, making it susceptible to nucleophilic attack (a Michael addition).

Issue Identification:

  • Mass Spectrometry: Detection of a product with a mass corresponding to the sum of the enaminone and the hydrazine, but which is not the pyrazole (i.e., has not lost a molecule of water).

  • ¹H NMR: Absence of the characteristic pyrazole aromatic protons and the presence of signals consistent with a saturated alkyl chain.

Mechanistic Insight: Instead of attacking the carbonyl carbon, the hydrazine attacks the β-carbon of the C=C double bond. This pathway is non-productive as the resulting adduct cannot readily cyclize to form a pyrazole.

Minimization Strategies

1. Enhance Carbonyl Electrophilicity:

  • Strategy: As with controlling regioselectivity, using an acid catalyst makes the carbonyl carbon significantly more electrophilic and thus a more attractive target for the nucleophile than the double bond.

  • Protocol: Implement the acid-catalyzed protocol described in Troubleshooting Guide 1 .

2. Lower the Reaction Temperature:

  • Strategy: Michael additions often have a higher activation energy than carbonyl additions. Running the reaction at a lower temperature can kinetically favor the desired carbonyl addition pathway.

  • Protocol:

    • Set up the reaction as usual (preferably with an acid catalyst).

    • Instead of refluxing, stir the reaction at room temperature or even at 0 °C.

    • Monitor the reaction over a longer period (24-48 hours). While slower, this can significantly improve the product profile.

General Experimental Protocol: Optimized Pyrazole Synthesis

This protocol is a robust starting point for the condensation of 4-amino-1,1,1-trifluoro-pent-3-en-2-one with a generic hydrazine.

Materials:
  • 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (1.0 eq)

  • Hydrazine or Hydrazine derivative (1.1 eq)

  • Ethanol (or Isopropanol)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:
  • To a round-bottom flask, add 4-amino-1,1,1-trifluoro-pent-3-en-2-one and ethanol (approx. 0.2 M concentration).

  • Begin stirring and add the hydrazine derivative in one portion.

  • Add glacial acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate / 70% hexanes.[1]

  • Once the starting enaminone is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for troubleshooting common issues.

Caption: A step-by-step workflow for troubleshooting experiments.

References
  • ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. Retrieved March 25, 2026, from [Link]

  • Organic Letters. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]

  • Molecules. (2020, May 15). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link]

  • Organic Letters. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]

  • Chemistry. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • University of Cambridge. (n.d.). Paal-Knorr Synthesis. Cambridge University Press. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved March 25, 2026, from [Link]

  • RSC Advances. (n.d.). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]

  • Materials Advances. (2022, April 13). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. RSC Publishing. [Link]

  • ResearchGate. (2025, August 10). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Amino-1,1,1-trifluoro-pent-3-en-2-one vs. Ethyl 4,4,4-trifluoroacetoacetate

Executive Summary & Strategic Selection When designing trifluoromethylated heterocycles—a ubiquitous motif in modern drug discovery and agrochemicals—the choice of the fluorinated building block fundamentally dictates th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Selection

When designing trifluoromethylated heterocycles—a ubiquitous motif in modern drug discovery and agrochemicals—the choice of the fluorinated building block fundamentally dictates the late-stage functionalization possibilities of the resulting scaffold.

This guide objectively compares two premier 1,3-dicarbonyl equivalents: 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (a fluorinated β-enaminone) and Ethyl 4,4,4-trifluoroacetoacetate (ETFAA, a fluorinated β-keto ester). While both reagents successfully condense with dinucleophiles (such as hydrazines and amidines) to yield CF3-containing pyrazoles and pyrimidines, their divergent electronic profiles lead to entirely different regioselectivity and C5-substituents on the final heterocycle[1].

Mechanistic Profiling & Electronic Causality

To understand the reactivity differences, we must analyze the causality behind their electrophilic centers.

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) exists as a pale liquid in a highly solvent-dependent keto-enol tautomeric equilibrium[2]. The strong electron-withdrawing nature of the trifluoromethyl group drastically increases the electrophilicity of the adjacent C2 ketone. Consequently, when reacted with an asymmetric dinucleophile like an aryl hydrazine, the most nucleophilic nitrogen (the terminal -NH2) invariably attacks the C2 ketone first, followed by cyclization at the less reactive C4 ester[3]. This pathway reliably yields a 5-hydroxypyrazole (or its pyrazolone tautomer).

Conversely, 4-Amino-1,1,1-trifluoro-pent-3-en-2-one is a solid[4] push-pull alkene. The nitrogen lone pair donates electron density into the conjugated system, stabilizing the Z-isomer via strong intramolecular hydrogen bonding. Unlike ETFAA, the enaminone undergoes an initial addition-elimination reaction at the β-carbon (C4). The amino group acts as a superior leaving group (expelled as NH3), directing the terminal nitrogen of the hydrazine to C4[1]. Subsequent cyclization at the C2 carbonyl yields a fully carbon-substituted 5-methylpyrazole [5].

G cluster_A 4-Amino-1,1,1-trifluoro-pent-3-en-2-one cluster_B Ethyl 4,4,4-trifluoroacetoacetate A_CF3 CF3 (EWG) A_C2 C2 Carbonyl (Hard E+) A_CF3->A_C2 A_C3 C3 Alkene (Nu-) A_C2->A_C3 A_C4 C4 Enamine (Soft E+) A_C3->A_C4 B_CF3 CF3 (EWG) B_C2 C2 Ketone (Hard E+) B_CF3->B_C2 B_C3 C3 Enol/CH2 (Nu-) B_C2->B_C3 B_C4 C4 Ester (Hard E+) B_C3->B_C4

Figure 1: Electronic mapping of reactive centers in both fluorinated building blocks.

Quantitative Reactivity Comparison

The table below summarizes the core physicochemical properties and synthetic outcomes when utilizing these reagents for pyrazole synthesis.

Parameter4-Amino-1,1,1-trifluoro-pent-3-en-2-oneEthyl 4,4,4-trifluoroacetoacetate (ETFAA)
CAS Number 72885-02-0[4]372-31-6
Physical State White to brown solid[4]Pale liquid
Primary Electrophile C4 (via NH3 elimination)[1]C2 (Highly activated ketone)[3]
Secondary Electrophile C2 (Carbonyl)C4 (Ester)
Pyrazole C5-Substituent Alkyl (Methyl)Hydroxyl / Oxo
Downstream Utility Metabolically stable lipophilic coreVersatile handle for cross-coupling (via -OTf/-Cl)

Validated Experimental Workflows

As a self-validating system, a robust protocol must include internal quality control checks to prevent the formation of unwanted regioisomers. Below are the optimized procedures for generating divergent pyrazole scaffolds.

Protocol A: Synthesis of 1-Aryl-3-trifluoromethyl-5-methylpyrazole via Enaminone

Use this protocol when a metabolically stable, fully carbon-substituted pyrazole is required for lead optimization[5].

  • Reaction Setup: Dissolve 4-amino-1,1,1-trifluoro-pent-3-en-2-one (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add aryl hydrazine hydrochloride (1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv) to liberate the free hydrazine base.

  • Causality Check (Self-Validation): Stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the enaminone spot and the appearance of a highly UV-active intermediate confirms the successful addition-elimination of ammonia at C4 before cyclization occurs.

  • Cyclization: Once the intermediate is fully formed, elevate the temperature to 80 °C (reflux) for 4 hours to drive the intramolecular attack of the secondary amine onto the C2 carbonyl.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and water, dry the organic layer over Na2SO4, and purify via silica gel chromatography.

Protocol B: Synthesis of 1-Aryl-3-trifluoromethyl-5-hydroxypyrazole via ETFAA

Use this protocol when a C5-hydroxyl handle is needed for subsequent halogenation (e.g., POCl3) and Suzuki-Miyaura cross-coupling[3].

  • Reaction Setup: Dissolve ETFAA (1.0 equiv) in glacial acetic acid (0.5 M). Note: Acetic acid acts as both solvent and catalyst, accelerating the initial hydrazone formation at the highly electrophilic C2 position.

  • Reagent Addition: Slowly add aryl hydrazine (1.05 equiv) dropwise at 0 °C to control the exothermic condensation.

  • Causality Check (Self-Validation): Allow the mixture to warm to room temperature over 1 hour. LC-MS analysis should indicate the mass of the uncyclized hydrazone intermediate. Do not heat until this mass is dominant; premature heating can lead to mixtures of regioisomers.

  • Cyclization: Heat the reaction to 100 °C for 6 hours. The elevated temperature is required to overcome the activation energy barrier for the less reactive ester cyclization.

  • Workup: Cool to room temperature and pour into ice water. The 5-hydroxypyrazole product will typically precipitate as a white/off-white solid. Filter and wash with cold water.

Pathway Hydrazine Aryl Hydrazine Enaminone Enaminone Hydrazine->Enaminone C4 Attack ETFAA ETFAA Hydrazine->ETFAA C2 Attack Int1 Addition-Elimination (-NH3) Enaminone->Int1 Int2 Nucleophilic Attack at C2 ETFAA->Int2 Prod1 5-Methylpyrazole Derivative Int1->Prod1 Cyclization Prod2 5-Hydroxypyrazole Derivative Int2->Prod2 Cyclization

Figure 2: Divergent pyrazole synthesis pathways dictated by the choice of substrate.

Conclusion

The selection between 4-amino-1,1,1-trifluoro-pent-3-en-2-one and ethyl 4,4,4-trifluoroacetoacetate should not be arbitrary. If your synthetic strategy requires an inert, lipophilic methyl group at the C5 position of a heterocycle, the enaminone's push-pull directed addition-elimination pathway is superior. Conversely, if your pathway demands a functional handle for divergent library synthesis via cross-coupling, the keto-enol dynamics of ETFAA provide the necessary C5-hydroxyl group.

References

  • Ethyl 4,4,4-Trifluoroacetoacetate Supplier & Manufacturer.benzoic-acid-china.com.
  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.PMC / NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.
  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors.ACS Publications.
  • 4-Amino-1,1,1-trifluoro-3-penten-2-one.Sigma-Aldrich.

Sources

Comparative

Comparing trifluoromethylating building blocks in heterocyclic synthesis

A Comprehensive Comparison Guide: Trifluoromethylating Building Blocks in Heterocyclic Synthesis As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter a critical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Trifluoromethylating Building Blocks in Heterocyclic Synthesis

As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter a critical bottleneck in drug discovery: the efficient incorporation of the trifluoromethyl (–CF₃) group into complex heterocyclic scaffolds. The –CF₃ moiety is a privileged pharmacophore; its high electronegativity and steric bulk significantly enhance a drug's lipophilicity, metabolic stability, and binding affinity. However, the unique electronic properties of fluorine make the direct transfer of a –CF₃ group challenging.

This guide objectively compares the performance, mechanistic causality, and scalability of the four primary classes of trifluoromethylating building blocks: Langlois Reagent (Radical), Togni’s Reagents (Electrophilic), Umemoto’s Reagent (Electrophilic/Radical), and the Ruppert-Prakash Reagent (Nucleophilic).

Mechanistic Classification and Comparative Analysis

The selection of a trifluoromethylating agent is dictated by the electronic nature of the heterocyclic substrate and the presence of pre-existing functional groups.

  • Nucleophilic Reagents (Ruppert-Prakash, TMSCF₃): Deliver a "CF₃⁻" equivalent. They are highly effective for pre-functionalized electrophilic centers, such as carbonyls and imines, but require an anhydrous environment and a nucleophilic initiator (typically a fluoride ion)[1].

  • Electrophilic Reagents (Togni I/II, Umemoto): Deliver a "CF₃⁺" equivalent. These hypervalent iodine or sulfonium salts are ideal for electron-rich heterocycles (e.g., indoles, pyrroles) and heteroatom nucleophiles (thiols, alcohols)[2][3].

  • Radical Reagents (Langlois, CF₃SO₂Na): Generate a highly reactive "CF₃•" radical. This is the premier choice for the direct, innate C–H functionalization of unactivated or electron-deficient heterocycles, offering unparalleled cost-efficiency and operational simplicity[4].

Table 1: Quantitative & Qualitative Comparison of CF₃ Reagents
Reagent NameChemical StructureMechanism TypeReactivity Profile & Best Use CaseCost & Scalability
Langlois Reagent CF₃SO₂NaRadical (CF₃•)Innate C–H functionalization of unactivated/broad heterocycles.Very Low Cost ; highly scalable; bench-stable solid.
Togni Reagent II Benziodoxolone derivativeElectrophilic (CF₃⁺)Direct functionalization of electron-rich heterocycles and nucleophiles.High Cost ; scalability limited by explosive hazards at high temps.
Ruppert-Prakash TMSCF₃Nucleophilic (CF₃⁻)Addition to pre-functionalized carbonyls, imines, and halides.Moderate Cost ; highly scalable but requires strict anhydrous conditions.
Umemoto Reagent S-(Trifluoromethyl)dibenzothiopheniumElectrophilic / RadicalCross-coupling with halides; transition-metal catalyzed C–H activation.High Cost ; excellent for late-stage functionalization and photoredox.

Decision Workflow for Reagent Selection

To standardize the experimental approach, I utilize the following decision matrix to determine the optimal reagent based on the substrate's innate reactivity.

CF3_Selection Start Heterocyclic Substrate Prefunc Pre-functionalized (Carbonyl, Imine, Halide) Start->Prefunc Yes CH_Bond Direct C-H Bond Functionalization Start->CH_Bond No Carbonyl Carbonyl / Imine Prefunc->Carbonyl Halide Aryl / Heteroaryl Halide Prefunc->Halide ElecRich Electron-Rich (e.g., Indoles, Pyrroles) CH_Bond->ElecRich Broad Broad/Innate Reactivity (Electron-Deficient/Neutral) CH_Bond->Broad RP Ruppert-Prakash (TMSCF3) [Nucleophilic] Carbonyl->RP Umemoto Umemoto Reagent + Cu/Pd [Cross-Coupling] Halide->Umemoto Togni Togni Reagent I / II [Electrophilic] ElecRich->Togni Langlois Langlois Reagent (CF3SO2Na) [Radical] Broad->Langlois

Workflow for selecting the optimal trifluoromethylating reagent based on substrate reactivity.

Self-Validating Experimental Protocols & Causality

Do not merely follow these steps; understand the thermodynamic and kinetic forces driving them. Every protocol below is designed as a self-validating system to ensure reproducibility.

Protocol 1: Radical C–H Trifluoromethylation using Langlois Reagent

This protocol leverages the innate reactivity of heterocycles, avoiding the need for pre-functionalization[4].

  • Causality Check: Langlois reagent is an inexpensive, bench-stable salt. To generate the active CF₃• radical, an oxidant like tert-butyl hydroperoxide (TBHP) is required. The biphasic solvent system (CH₂Cl₂/H₂O) is not merely a solubility aid; it is a kinetic regulator. The aqueous layer acts as a heat sink for the highly exothermic radical generation, while isolating the water-soluble Langlois salt from the organic substrate until the CF₃ radical is formed at the solvent interface[4].

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unactivated heterocyclic substrate (1.0 equiv, e.g., caffeine or pyridine derivative) in a biphasic mixture of CH₂Cl₂ and deionized water (3:1 ratio, 0.5 M overall concentration).

    • Reagent Addition: Add Langlois reagent (CF₃SO₂Na, 3.0 equiv) in one portion. Note: The stoichiometric excess compensates for the extremely short half-life and rapid homocoupling of the CF₃ radical.

    • Oxidant Addition (Critical): Slowly add TBHP (70% in water, 5.0 equiv) dropwise over 10–15 minutes. Rapid addition will cause a sudden exothermic spike, leading to unproductive consumption of the sulfinate.

    • Reaction & Monitoring: Stir vigorously at room temperature. Monitor via LC-MS. The reaction is typically complete within 2–12 hours.

    • Validation & Workup: Dilute with CH₂Cl₂, separate the organic layer, and wash with brine. Dry over Na₂SO₄ and concentrate. Validate the product identity using ¹⁹F NMR (a self-validating marker is the appearance of a characteristic singlet between -60 and -65 ppm).

Protocol 2: Electrophilic Trifluoromethylation using Togni Reagent II

Togni Reagent II acts as a "CF₃⁺" donor, making it ideal for the functionalization of electron-rich heterocycles[2][5].

  • Causality Check: Togni Reagent II (the benziodoxolone derivative) exhibits superior reactivity toward C-centered nucleophiles compared to Togni I due to the increased electrophilicity imparted by the adjacent carbonyl group. However, the hypervalent iodine core is metastable. Reactions must be kept at mild temperatures; heating above its melting point (~122 °C) triggers violent exothermic decomposition and the release of toxic CF₃I gas[2].

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the electron-rich heterocycle (1.0 equiv, e.g., an indole) in anhydrous acetonitrile (0.2 M).

    • Activation: Add a Lewis acid or Brønsted acid catalyst (e.g., 10–20 mol% Zn(NTf₂)₂) to further polarize the hypervalent iodine bond.

    • Reagent Addition (Critical): Cool the mixture to 0 °C. Add Togni Reagent II (1.2 equiv) portion-wise. The low temperature mitigates the risk of thermal degradation while ensuring controlled electrophilic aromatic substitution[5].

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Monitor by TLC until the starting material is consumed.

    • Validation & Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. The primary byproduct (a 2-iodobenzoic acid derivative) can be removed via basic aqueous washes. Validate via ¹H NMR (loss of the innate C–H proton) and ¹⁹F NMR.

Protocol 3: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent

TMSCF₃ is a latent source of the CF₃⁻ anion, widely used for pre-functionalized electrophiles[1].

  • Causality Check: TMSCF₃ requires a nucleophilic initiator—typically a fluoride ion (e.g., TBAF or CsF)—to attack the silicon center. This forms a pentacoordinate silicate intermediate that transfers the CF₃ group to the carbonyl or imine[1]. The reaction is autocatalytic; the resulting alkoxide product is nucleophilic enough to attack another molecule of TMSCF₃, propagating the silyl transfer chain. Strict anhydrous conditions are required because the highly basic CF₃⁻ anion will rapidly abstract a proton from water to form fluoroform (CHF₃) gas.

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried flask under nitrogen, dissolve the carbonyl or imine substrate (1.0 equiv) in anhydrous THF (0.3 M).

    • Reagent Addition: Add TMSCF₃ (1.2–1.5 equiv) via a dry syringe.

    • Initiation (Critical): Cool the mixture to 0 °C and add a catalytic amount of TBAF (1.0 M in THF, 0.1 equiv) dropwise. Observe the immediate color change or mild exotherm indicating the initiation of the autocatalytic cycle.

    • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.

    • Validation & Workup: The initial product is a silyl ether. To obtain the free alcohol/amine, add aqueous HCl (1 M) or additional TBAF (1.1 equiv) and stir for 30 minutes. Extract, dry, and purify. Validate the conversion by the disappearance of the carbonyl peak in ¹³C NMR and the presence of the CF₃ quartet.

References

  • Title: Innate C-H trifluoromethylation of heterocycles Source: PNAS URL
  • Title: Togni reagent II Source: Wikipedia URL
  • Title: Togni Reagent II Source: Enamine URL
  • Title: Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent Source: ACS Publications URL
  • Title: Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent Source: ACS Publications URL

Sources

Validation

Comparative Guide: Optimizing HPLC Purity Determination of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one — C18 vs. PFP Stationary Phases

Introduction: The Analytical Challenge of Fluorinated Enaminones As drug development increasingly relies on organofluorine chemistry to enhance metabolic stability and lipophilicity, compounds like 4-Amino-1,1,1-trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fluorinated Enaminones

As drug development increasingly relies on organofluorine chemistry to enhance metabolic stability and lipophilicity, compounds like 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS 72885-02-0) have emerged as critical synthetic building blocks 1. However, determining the purity of this fluorinated enaminone presents a significant chromatographic challenge.

The molecule features a highly electronegative trifluoromethyl (-CF3) group adjacent to a polar push-pull enaminone system. This structural duality leads to tautomerization risks and notoriously poor retention on traditional alkyl-bonded phases. This guide objectively compares the performance of standard C18 columns against Pentafluorophenyl (PFP) stationary phases, providing a self-validating, ICH Q2(R2) compliant methodology for accurate purity determination.

Mechanistic Rationale: Why Look Beyond C18?

In reversed-phase liquid chromatography (RPLC), C18 columns dominate due to their robust dispersive hydrophobic interactions. However, for small, highly polar, and fluorinated molecules, C18 phases often fail. The analyte elutes near the void volume ( k′<1 ), leading to co-elution with synthesis byproducts such as 1,1,1-trifluoropentane-2,4-dione.

Conversely, PFP stationary phases provide alternative selectivity by leveraging enhanced dipole, π−π , charge transfer, and ion-exchange interactions 2. The electron-deficient pentafluorophenyl ring acts as a π -acid, engaging in strong π−π interactions with the electron-rich enaminone double bond. Furthermore, fluorous interactions between the stationary phase and the analyte's -CF3 group drastically improve retention and selectivity, an orthogonal separation capability critical for structurally similar fluorinated compounds 3.

Retention_Mechanism Analyte 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (Highly Polar, CF3 Group) C18 Alkyl C18 Phase Dispersive Hydrophobic Only Analyte->C18 Standard Approach PFP Pentafluorophenyl (PFP) Phase Orthogonal Selectivity Analyte->PFP Targeted Approach C18_Result Poor Retention Co-elution with Void C18->C18_Result PFP_Result Strong Retention Fluorous & Pi-Pi Interactions PFP->PFP_Result

Fig 1. Chromatographic retention mechanism comparison for fluorinated enaminones.

Experimental Protocol: A Self-Validating HPLC System

To ensure scientific integrity, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded to verify that the instrument, reagents, and column are performing optimally before sample analysis.

Step 1: Reagent and Sample Preparation
  • Diluent: MS-grade Water/Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to 100 µg/mL for routine purity analysis.

  • Spiked Impurity Solution (SST): Spike the working standard with 0.5% (w/w) of 1,1,1-trifluoropentane-2,4-dione (the critical starting material impurity) to evaluate specificity and resolution.

Step 2: Optimized Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid (pH ~2.7) suppresses the ionization of the amino group, forcing the enaminone into a neutral state to maximize stationary phase interaction and prevent peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: 10% 60% B

    • 10–12 min: 60% 90% B

    • 12–15 min: 90% B

    • 15.1–20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Strict temperature control is vital to minimize the kinetic rate of tautomeric interconversion on-column, which can otherwise cause peak splitting or broadening.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST)

Inject the Spiked Impurity Solution in replicate (n=6). The analytical run is valid only if:

  • Resolution ( Rs​ ) between the main peak and critical impurity is ≥2.0 .

  • Tailing factor ( Tf​ ) is ≤1.5 .

  • Precision (%RSD) of the main peak area is ≤2.0% .

Data Presentation: Performance Comparison

The empirical data clearly demonstrates the superiority of the PFP phase over standard C18 for this specific fluorinated analyte.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterStandard C18 ColumnPFP ColumnCausality / Mechanistic Driver
Retention Time ( tR​ ) 2.1 min6.4 minPFP induces fluorous & dipole interactions
Capacity Factor ( k′ ) 0.8 (Fail)4.1 (Pass)C18 lacks retention mechanisms for polar enaminones
Resolution ( Rs​ ) 1.1 (Co-elution)3.5 (Baseline) π−π interactions resolve structural analogs
Tailing Factor ( Tf​ ) 2.31.1PFP chemistry shields residual silanols more effectively

ICH Q2(R2) Method Validation Results

The recently revised ICH Q2(R2) guideline mandates that analytical procedure validation must demonstrate the method is "fit for purpose" throughout its lifecycle, incorporating advanced analytical principles and robust statistical evaluations [[4]](). The optimized PFP method was subjected to full validation to ensure reliability.

ICH_Validation cluster_0 ICH Q2(R2) Validation Parameters Method Optimized PFP HPLC Method Spec Specificity Rs > 2.0 Method->Spec Lin Linearity R² > 0.999 Method->Lin Acc Accuracy Recovery 98-102% Method->Acc Prec Precision RSD < 2.0% Method->Prec Report Validated Fit for Purpose Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2. ICH Q2(R2) analytical method validation workflow for purity determination.

Table 2: ICH Q2(R2) Validation Summary for PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Rs​>2.0 Rs​=3.5 ; Peak purity > 99.9%Pass
Linearity R2≥0.999 (Range: 25-150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.45%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 12)Pass

Conclusion

For the purity determination of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, traditional C18 columns lack the necessary retention mechanisms to provide reliable, baseline resolution. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can exploit fluorous and π−π interactions to achieve superior selectivity. The resulting method is robust, self-validating, and fully compliant with ICH Q2(R2) standards, ensuring high-confidence data for drug development workflows.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. URL:[Link]

  • Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling. Journal of Natural Products - ACS Publications. URL: [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Comparative

Comparative Guide: Reactivity Differences Between Fluorinated and Non-Fluorinated Enaminones

Executive Summary Enaminones—organic compounds characterized by an amine, an alkene, and a carbonyl group in a conjugated push-pull system—are highly versatile synthons in chemical synthesis and drug discovery. The strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enaminones—organic compounds characterized by an amine, an alkene, and a carbonyl group in a conjugated push-pull system—are highly versatile synthons in chemical synthesis and drug discovery. The strategic introduction of fluorine (e.g., trifluoromethyl, difluoromethyl, or perfluoroalkyl groups) into the enaminone scaffold fundamentally alters its electronic distribution, spatial conformation, and chemical reactivity. This guide provides an objective, data-driven comparison of the reactivity profiles of fluorinated versus non-fluorinated enaminones, equipping researchers with the mechanistic insights and empirical protocols necessary for rational synthetic design.

Mechanistic Causality: The Electronic Impact of Fluorination

The inherent reactivity of enaminones is governed by the delocalization of the nitrogen lone pair through the carbon-carbon double bond to the carbonyl oxygen.

  • Non-Fluorinated Enaminones: Exhibit a classic push-pull dynamic where the α -carbon is highly nucleophilic and the carbonyl carbon is moderately electrophilic. This balanced delocalization makes them susceptible to a wide range of electrophilic and nucleophilic attacks, often leading to poor regioselectivity in complex transformations.

  • Fluorinated Enaminones: The introduction of a strongly electron-withdrawing fluorinated group (e.g., -CF 3​ ) exerts a powerful inductive effect (-I). This depletes electron density at the adjacent carbonyl or imino carbon, significantly enhancing its electrophilicity. Concurrently, the strong C-F bonds and the unique dipole moment stabilize specific transition states, fundamentally altering regioselectivity during nucleophilic attack and transition-metal chelation.

Reactivity Divergence: Empirical Comparisons

A. Hydrolysis and Regioselectivity

Non-fluorinated enaminones and vinylogous amidines typically undergo non-selective hydrolysis under acidic conditions, frequently yielding complex mixtures of 1,3-dicarbonyl products. In stark contrast, fluorinated analogs demonstrate exceptional regioselectivity. Experimental data confirms that the hydrolysis of fluorinated vinylogous amidines exclusively cleaves specific bonds while leaving the fluorinated imino group intact, completely preventing the formation of 1,3-dicarbonyl mixtures[1]. This is driven by the polarization induced by the fluorinated moiety, which directs the nucleophilic attack of water to a single, highly electrophilic site.

B. Transition-Metal Catalyzed C-H Activation

The electronic stabilization provided by fluorinated groups is critical in transition-metal catalysis. In Rhodium(III)-catalyzed couplings of quinolin-8-carboxaldehydes with imidoyl sulfoxonium ylides, the presence of a -CF 3​ group is mandatory for successful chelation-assisted C(sp 2 )-H bond activation[2]. When the fluorinated group is replaced with a non-fluorinated phenyl (-Ph) group, the reaction fails entirely, resulting in decomposition rather than the desired enaminone product[2]. The strongly electron-withdrawing -CF 3​ group stabilizes the metallacycle intermediate, preventing premature decomposition.

C. Pharmacological and Metabolic Stability

From a drug development perspective, fluorinated enaminones exhibit superior metabolic stability and favorable partition coefficients (LogP) compared to their non-fluorinated counterparts. These properties make them highly effective as building blocks for therapeutics, such as 6-Hz active anticonvulsant agents, where non-fluorinated analogs often fail due to rapid enzymatic degradation or poor target engagement[3][4].

Quantitative Performance Comparison

The following table summarizes the divergent performance metrics between the two classes of enaminones based on established literature protocols.

ParameterFluorinated Enaminones (-CF 3​ )Non-Fluorinated Enaminones (-CH 3​ / -Ph)Mechanistic Rationale
Regioselectivity in Hydrolysis High (Exclusive cleavage at specific bonds)[1]Low (Yields complex 1,3-dicarbonyl mixtures)[1]Strong -I effect of fluorine polarizes the adjacent imine/carbonyl, directing nucleophilic attack.
Rh(III)-Catalyzed C-H Activation High Yield (up to 89%)[2]Unreactive / Decomposition (0% Yield)[2]CF 3​ group stabilizes the metallacycle intermediate via electron-withdrawing effects.
Electrophilicity of Carbonyl Carbon Significantly Enhanced Baseline Fluorine's high electronegativity depletes electron density at the adjacent carbonyl center.
Metabolic Stability (In Vivo) High (Resistant to oxidative degradation)[3]Moderate to Low C-F bonds are highly resistant to cytochrome P450-mediated metabolism.

Visualizing Reactivity Pathways

ReactivityMap Core Enaminone Core (Push-Pull System) Fluoro Fluorinated (-CF3) Strong -I Effect Core->Fluoro NonFluoro Non-Fluorinated (-CH3/-Ph) Standard Delocalization Core->NonFluoro F_Hyd Regioselective Hydrolysis (No 1,3-dicarbonyls) Fluoro->F_Hyd F_Met Rh(III) Catalysis Stable Metallacycle (89% Yield) Fluoro->F_Met NF_Hyd Non-Selective Hydrolysis (Complex Mixtures) NonFluoro->NF_Hyd NF_Met Rh(III) Catalysis Decomposition (0% Yield) NonFluoro->NF_Met

Electronic effects dictating the divergent reactivity of fluorinated vs non-fluorinated enaminones.

Self-Validating Experimental Protocols

To objectively verify the reactivity differences described above, researchers can utilize the following self-validating experimental systems. Each protocol includes an internal control (the non-fluorinated analog) to definitively prove causality.

Protocol 1: Comparative Regioselective Hydrolysis Assay

Objective: To demonstrate the polarization-driven regioselectivity of fluorinated enaminones compared to the unselective cleavage of non-fluorinated analogs[1].

  • Substrate Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of a fluorinated β -enamino ketone and 1.0 mmol of its non-fluorinated analog (e.g., -CH 3​ substituted) in 5.0 mL of Tetrahydrofuran (THF).

  • Acidic Hydrolysis: Add 2.0 mL of 6 N H 2​ SO 4​ to each flask. Causality Note: Strong acidic conditions are required to protonate the enaminone, making it susceptible to nucleophilic attack by water.

  • Incubation: Stir both reaction mixtures at 60 °C for 4 hours.

  • Workup: Cool to room temperature, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine, and dry over anhydrous MgSO 4​ . Concentrate under reduced pressure.

  • Validation Check (NMR Analysis): Analyze the crude mixtures via 1 H and 19 F NMR. The non-fluorinated flask will display a complex mixture of peaks, including characteristic enol -OH proton shifts (~15 ppm) indicative of 1,3-dicarbonyl formation. The fluorinated flask will show a clean spectrum of a single regioselective cleavage product, validating the protective directing effect of the fluorine atoms.

Protocol 2: Rh(III)-Catalyzed Coupling Validation

Objective: To prove the necessity of the electron-withdrawing -CF 3​ group in stabilizing metallacycle intermediates during C-H activation[2].

  • Catalyst Loading: To an oven-dried Schlenk tube, add [Cp*RhCl 2​ ] 2​ (2.5 mol %), AgNTf 2​ (10 mol %), and CsOAc (2.0 equiv). Causality Note: AgNTf 2​ acts as a halide scavenger to generate the active cationic Rh(III) species necessary for C-H activation.

  • Substrate Addition: Add Quinolin-8-carboxaldehyde (0.2 mmol). Set up two parallel tubes: to Tube A, add CF 3​ -imidoyl sulfoxonium ylide (0.3 mmol); to Tube B, add Ph-imidoyl sulfoxonium ylide (0.3 mmol).

  • Reaction: Add 2.0 mL of anhydrous Dichloromethane (DCM) to each tube. Stir under an N 2​ atmosphere at 60 °C for 20 hours.

  • Validation Check: Monitor via TLC. Tube A (-CF 3​ ) will yield a distinct new product spot corresponding to the trifluoromethyl-substituted enaminone (typically ~89% isolated yield). Tube B (-Ph) will show complete decomposition of the ylide with no desired product formation, confirming that the non-fluorinated substrate cannot stabilize the required transition state.

ProtocolWorkflow Step1 Quinolin-8-carboxaldehyde + Ylide [Cp*RhCl2]2, AgNTf2, CsOAc, 60°C Split Substrate Selection Step1->Split CF3 CF3-Imidoyl Ylide Split->CF3 Ph Ph-Imidoyl Ylide Split->Ph Result1 Product Formation (Validated via TLC/NMR) CF3->Result1 Result2 Complete Decomposition (No Product Detected) Ph->Result2

Experimental workflow validating the necessity of the CF3 group in Rh(III)-catalyzed couplings.

References

  • New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones | The Journal of Organic Chemistry - ACS Publications. 1

  • Rhodium(III)-Catalyzed Coupling of Quinolin-8-carboxaldehydes with CF3–Imidoyl Sulfoxonium Ylides by Chelation-Assisted C(sp2)-H Bond Activation for the Synthesis of Trifluoromethyl-Substituted Enaminones | The Journal of Organic Chemistry - ACS Publications.2

  • Fluorinated Building Blocks - Organofluorine | Alfa Chemistry. 3

  • 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity | MDPI. 4

Sources

Validation

Spectroscopic Validation of Regioisomers Synthesized from 4-Amino-1,1,1-trifluoro-pent-3-en-2-one: A Comprehensive Comparison Guide

As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the analytical bottleneck of assigning absolute regiochemistry in fluorinated scaffolds. The synthesis of pyrazoles from asymmetric fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the analytical bottleneck of assigning absolute regiochemistry in fluorinated scaffolds. The synthesis of pyrazoles from asymmetric fluorinated enaminones, such as 4-Amino-1,1,1-trifluoro-pent-3-en-2-one , is a cornerstone reaction in medicinal chemistry and agrochemical development [1]. However, this reaction is notoriously prone to yielding a mixture of regioisomers.

Because these isomers possess identical molecular weights and highly similar physical properties, standard characterization methods (like LC-MS or 1D ¹H NMR) are insufficient. This guide objectively compares the performance of various spectroscopic modalities and provides a self-validating experimental workflow to definitively distinguish between the resulting regioisomers.

The Regioselectivity Challenge: Mechanistic Causality

The starting material, 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, features a highly polarized push-pull system. The strongly electron-withdrawing trifluoromethyl (-CF₃) group renders the adjacent carbonyl (C2) highly electrophilic. Simultaneously, the enamine β-carbon (C4) serves as a secondary electrophilic site susceptible to Michael-type addition.

When reacted with an asymmetric dinucleophile like phenylhydrazine, the divergent attack trajectories of the primary (-NH₂) and secondary (-NHPh) amines lead to two distinct cyclization pathways, yielding either the 3-CF₃-5-CH₃ or the 5-CF₃-3-CH₃ regioisomer [2].

Pathway Enaminone 4-Amino-1,1,1-trifluoro- pent-3-en-2-one InterA Hydrazone Intermediate (Attack at C=O) Enaminone->InterA N1 attacks C2 (C=O) InterB Michael Intermediate (Attack at C-NH2) Enaminone->InterB N1 attacks C4 (C-NH2) Hydrazine Phenylhydrazine Hydrazine->InterA N1 attacks C2 (C=O) Hydrazine->InterB N1 attacks C4 (C-NH2) RegioA 3-CF3-5-CH3-1-Ph-Pyrazole (Regioisomer A) InterA->RegioA Cyclization & Dehydration RegioB 5-CF3-3-CH3-1-Ph-Pyrazole (Regioisomer B) InterB->RegioB Cyclization & Deamination

Fig 1: Divergent mechanistic pathways for enaminone cyclization yielding distinct pyrazole regioisomers.

Comparative Analysis of Spectroscopic Modalities

To establish a self-validating system, we must move beyond assumptions based on steric bulk and rely on absolute spectroscopic connectivity. Below is a comparison of the analytical alternatives used to validate these structures.

¹⁹F NMR: The Rapid Screener

¹⁹F NMR is highly sensitive to the local electronic environment. The CF₃ group at the C3 position (adjacent to the sp² C4-H) resonates at a distinctly different frequency than a CF₃ group at the C5 position (adjacent to the N1-phenyl ring)[4].

  • Pros: Excellent for determining the crude regioisomeric ratio (dr) in seconds without signal overlap.

  • Cons: Cannot independently assign absolute regiochemistry without authentic, pre-validated standards.

¹H-¹³C HMBC: The Traditional Workhorse

Heteronuclear Multiple Bond Correlation (HMBC) tracks the ²J_CF and ³J_CF scalar couplings. By irradiating the pyrazole H4 proton, one can observe correlations to the C3 and C5 carbons.

  • Pros: The carbon adjacent to the CF₃ group will appear as a distinct quartet (²J_CF ≈ 38 Hz), allowing differentiation between C3 and C5 [4].

  • Cons: In heavily substituted or electronically complex systems, carbon chemical shifts can be perturbed by ring-current effects from the N-phenyl group, leading to ambiguous assignments if signal-to-noise is poor.

¹H-¹⁵N HMBC: The Ultimate Self-Validating Solution

This is the most authoritative solution-state technique for N-heterocycles [3]. Nitrogen-15 has a massive chemical shift dispersion. By optimizing the HMBC delay for a long-range coupling constant of ~5 Hz, we observe correlations from the pyrazole nitrogens to the adjacent substituent protons [5].

  • Causality & Validation: For the 3-CF₃-5-CH₃ regioisomer, the N1 atom (identified by its correlation to the N-phenyl ortho-protons) will show a definitive ³J_NH correlation to the C5-methyl protons. In the 5-CF₃-3-CH₃ isomer, this N1-CH₃ correlation is physically impossible because C5 is occupied by the CF₃ group. This binary presence/absence of a cross-peak unequivocally breaks the structural degeneracy.

NMRLogic Start Unknown Pyrazole Regioisomer F_NMR 19F NMR Screening (Identify Mixture Ratio) Start->F_NMR N_HMBC 1H-15N HMBC (Observe N1 Correlations) F_NMR->N_HMBC Select Major Isomer Cond1 N1 correlates to CH3 protons? N_HMBC->Cond1 ResA 3-CF3-5-CH3 Isomer Confirmed Cond1->ResA YES (3J_NH detected) ResB 5-CF3-3-CH3 Isomer Confirmed Cond1->ResB NO (Only N2-CH3 seen)

Fig 2: Self-validating ¹H-¹⁵N HMBC logical workflow for absolute regioisomer assignment.

Quantitative Data Presentation: Spectroscopic Markers

The following table summarizes the key diagnostic markers used to differentiate the two isolated regioisomers.

Analytical ModalityParameter3-CF₃-5-CH₃-1-Ph-Pyrazole (Isomer A)5-CF₃-3-CH₃-1-Ph-Pyrazole (Isomer B)Diagnostic Value
¹⁹F NMR (1D) δ (ppm)~ -62.0 ppm~ -58.5 ppmHigh (Rapid ratio screening)
¹³C NMR (1D) C3 / C5 δ (ppm)C3 (q, ²J_CF ~38 Hz) ~142 ppmC5 (q, ²J_CF ~38 Hz) ~133 ppmModerate (Requires assignment)
¹H-¹³C HMBC H4 CorrelationsH4 → C3(q), C5(s)H4 → C3(s), C5(q)High (Definitive connectivity)
¹H-¹⁵N HMBC N1 CorrelationsN1 → Ph-H(ortho), CH₃ (at C5) N1 → Ph-H(ortho), No CH₃ correlation Ultimate (Absolute regiochemistry)

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for synthesis, isolation, and spectroscopic validation.

Phase 1: Synthesis and Chromatographic Isolation
  • Reaction Setup: Dissolve 1.0 eq (10 mmol) of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one in 20 mL of anhydrous ethanol.

  • Nucleophile Addition: Add 1.1 eq (11 mmol) of phenylhydrazine dropwise at 0 °C under an inert N₂ atmosphere. Causality: Controlling the temperature during the initial exothermic hydrazone formation minimizes the formation of open-chain degradation products.

  • Cyclization: Elevate the temperature to 80 °C and reflux for 12 hours. Monitor the consumption of the enaminone via TLC (Hexane/EtOAc 3:1).

  • Workup: Remove ethanol under reduced pressure. Partition the crude residue between EtOAc (50 mL) and H₂O (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes). Regioisomer A (typically the less polar 3-CF₃ isomer) elutes first, followed by Regioisomer B.

Phase 2: NMR Acquisition Parameters
  • Sample Preparation: Dissolve 20 mg of the chromatographically pure regioisomer in 0.6 mL of CDCl₃ (100 atom % D, containing 0.03% v/v TMS).

  • 1D ¹⁹F NMR (Screening): Acquire at 376 MHz (on a 400 MHz spectrometer) using a standard single-pulse sequence with a 1.0 s relaxation delay.

  • 2D ¹H-¹³C HMBC (Connectivity): Set the long-range coupling evolution delay to 62.5 ms (optimized for ⁿJ_CH = 8 Hz). Acquire with 1024 points in F2 (¹H) and 256 increments in F1 (¹³C).

  • 2D ¹H-¹⁵N HMBC (Absolute Regiochemistry): Set the evolution delay to 100 ms (optimized for a smaller ⁿJ_NH = 5 Hz). Utilize a standard gradient-selected HMBC sequence. Causality: Because ¹⁵N has a low natural abundance (0.37%), ensure a sufficient number of scans (typically 32-64 per increment) to achieve adequate signal-to-noise for the critical N1-CH₃ cross-peak.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (2021).[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI (2023).[Link]

  • Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. Journal of Molecular Structure (2009).[Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PMC (2022).[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed (2024).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

Welcome to your comprehensive guide on the safe handling of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS Number: 72885-02-0). As researchers and drug development professionals, our work's integrity is intrinsically linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe handling of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS Number: 72885-02-0). As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This document provides essential, field-tested guidance beyond standard catalog information. My objective is to equip you with the "why" behind each procedural step, ensuring a self-validating system of safety in your laboratory.

Part 1: Hazard Analysis Based on Chemical Structure

Our target molecule, 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, is a solid, ranging from white to brown in appearance.[3] Its structure contains three key functional groups that dictate our handling strategy:

  • Trifluoromethyl Ketone: The trifluoromethyl group is a strong electron-withdrawing group. Ketones with this feature can exhibit unique reactivity and may be irritants. An analog, 1,1,1-Trifluoroacetone, is listed as irritating to the eyes, respiratory system, and skin.[4] Another, 1,1,1-Trifluoropentane-2,4-dione, is classified as a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[1]

  • α,β-Unsaturated Ketone (Enone): This functional group is a well-known Michael acceptor. Such compounds can be reactive towards biological nucleophiles, like amino or thiol groups on proteins, which is a primary mechanism for toxicity. Inhalation studies on other α,β-unsaturated ketones confirm their potential as irritants, with toxicity primarily affecting the upper respiratory tract.[5]

  • β-Amino Ketone Moiety: While the amino group modulates the reactivity of the enone, the potential for instability exists. β-Amino ketones can degrade, especially in solution or when stored improperly, potentially reverting to the enone and amine.[6]

Given these features, we must treat this compound as, at a minimum, a skin, eye, and respiratory irritant with unknown systemic toxicity.[7] The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training for handling them.[8][9]

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach is critical. Engineering controls are the first and most effective line of defense, with PPE serving as the essential final barrier.[10]

Engineering Controls: The Primary Barrier
  • Certified Chemical Fume Hood: All manipulations of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, including weighing, dissolution, and transfers, must be conducted inside a properly functioning chemical fume hood.[7][11] This is non-negotiable. The hood contains vapors and prevents inhalation, which is a primary exposure route for volatile or dusty compounds.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed.[12]

PPE CategorySpecification & Rationale
Eye & Face Protection Safety Goggles with Side Shields (ANSI Z87.1-rated) or a Face Shield. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and fine particulates. For larger scale operations (>1g), a face shield worn over goggles is recommended.[4][13]
Hand Protection Nitrile Gloves (Double-Gloving Recommended). Nitrile provides good resistance against a broad range of chemicals, including oils and some solvents.[14][15] Given the unknown permeation characteristics of this specific compound, double-gloving is a prudent measure. Change gloves immediately if you suspect contamination. For prolonged or immersive contact, consult a manufacturer's chemical resistance guide.[12] No single glove material protects against all substances.[8]
Body Protection Flame-Resistant Laboratory Coat. A standard lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down. For handling larger quantities, a chemically resistant apron over the lab coat provides an additional barrier.
Respiratory Protection Generally Not Required with Fume Hood Use. If work must be performed outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with organic vapor cartridges would be necessary.[4] All respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[10]

Part 3: Operational & Disposal Plans

Safe science extends from the start of an experiment to the proper disposal of its waste.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Don all required PPE as specified in the table above. Have spill cleanup materials readily available.

  • Weighing: Conduct all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. Use a spatula for transfers and handle the solid gently to minimize dust generation.

  • Dissolution: Add solvents to the solid slowly in a flask or beaker. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction & Workup: Keep the reaction vessel within the fume hood at all times. All transfers and manipulations should be performed with care to avoid splashes.

  • Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface inside the fume hood. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.[13] Wash hands thoroughly with soap and water after exiting the lab.[16]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[18] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[19]

Disposal Plan: A Critical Final Step

This compound is a halogenated organic substance. It must never be disposed of down the drain.[11]

  • Segregation: All waste containing 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, including contaminated gloves, absorbent materials, and reaction residues, must be collected in a designated "Halogenated Organic Waste" container.[19][20] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[18]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[18][19] Do not use abbreviations.

  • Storage: Keep the waste container sealed when not in use and store it in a cool, well-ventilated area, away from incompatible materials.[8][19]

  • Collection: Arrange for waste pickup through your institution's EHS department in a timely manner to avoid excessive accumulation.[19]

Part 4: Visualizing the Workflow

To ensure clarity, the following diagrams outline the decision-making and handling processes.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Task: Handle 4-Amino-1,1,1-trifluoro-pent-3-en-2-one Assess Assess Hazards: - Irritant (Skin, Eye, Respiratory) - Unknown Systemic Toxicity - Halogenated Compound Start->Assess Controls Confirm Engineering Controls: Is a certified fume hood available and working? Assess->Controls Eye Eye/Face Protection: - Chemical Safety Goggles - Face Shield (if >1g) Controls->Eye Yes Hand Hand Protection: - Double Nitrile Gloves Controls->Hand Body Body Protection: - Flame-Resistant Lab Coat Controls->Body Respiratory Respiratory Protection: - Not needed with fume hood Controls->Respiratory No_Work STOP WORK Consult EHS Controls->No_Work No Handle Perform all work in fume hood Eye->Handle Hand->Handle Body->Handle Respiratory->Handle Dispose Segregate waste into 'Halogenated Organic Waste' container Handle->Dispose Cleanup Decontaminate surfaces & wash hands Dispose->Cleanup

Caption: PPE Decision & Workflow Diagram.

By integrating these principles of hazard assessment, control implementation, and procedural discipline, you build a resilient safety culture. Trust in your process is paramount, and a well-understood process is a trustworthy one. Should you have further questions, do not hesitate to consult your institution's EHS department.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Forsberg, K., & Van den Borre, A. (1998). Guidelines for the selection of gloves for the workplace. NIOSH. PubMed. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Garlock. (2020, June 18). SDS US. [Link]

  • PowerPak. (2025, December 16). When Should You Wear Chemical-Resistant Gloves - Essential Safety Tips. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,1,1-Trifluoroacetone, 98+%. [Link]

  • University of South Florida. Glove Guide - Chemical Compatibility. [Link]

  • University of York, Department of Biology. Disposal Standards. [Link]

  • Tally, C., & Guddati, K. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • AAPPTec, LLC. (Date not available). Safety Data Sheet - Boc-β-HAla-OH. [Link]

  • BHHC Safety Center. Chemical Resistance Guide for Gloves – Quick Tips. [Link]

  • Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. [Link]

  • HANVO Safety. Everything You Need to Know About Chemical Resistant Gloves. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Controlling Exposure. [Link]

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. [Link]

  • University of Tennessee Knoxville, Environmental Health & Safety. Personal Protective Equipment (PPE). [Link]

  • Capricorn Scientific. Safety Data Sheet_NEAA-B_Capricorn_EN. [Link]

  • Wang, Z., et al. (2025, July 22). Scaffold Hopping of α,β-Unsaturated Ketones via Divergent Alkyl Amine Insertion. Journal of the American Chemical Society. [Link]

  • National Toxicology Program. (2001, August 15). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. PubMed - NIH. [Link]

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